Gly-Gly-Gly-PEG2-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C12H23N7O5 |
|---|---|
Molecular Weight |
345.36 g/mol |
IUPAC Name |
2-amino-N-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C12H23N7O5/c13-7-10(20)16-9-12(22)17-8-11(21)15-1-3-23-5-6-24-4-2-18-19-14/h1-9,13H2,(H,15,21)(H,16,20)(H,17,22) |
InChI Key |
CLBIQTQAFPDAKO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Gly-Gly-Gly-PEG2-azide: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Gly-Gly-PEG2-azide is a hydrophilic, heterobifunctional linker molecule widely employed in the fields of bioconjugation, chemical biology, and drug development.[][2] Its unique architecture, comprising a tri-glycine (Gly-Gly-Gly) peptide sequence, a short polyethylene glycol (PEG2) spacer, and a terminal azide group, imparts a favorable combination of flexibility, hydrophilicity, and bioorthogonal reactivity.[][2] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, with a particular focus on its utility in the construction of Antibody-Drug Conjugates (ADCs).
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Chemical Name | 2-Amino-N-(14-azido-2,5-dioxo-9,12-dioxa-3,6-diazatetradecyl)acetamide | [3] |
| CAS Number | 2222277-20-3 | [] |
| Molecular Formula | C₁₂H₂₃N₇O₅ | [] |
| Molecular Weight | 345.35 g/mol | [] |
| Purity | Typically >95% | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and other organic solvents. | |
| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[4] |
Core Structural Components and Their Functions
The utility of this compound stems from the distinct roles of its three primary components:
-
Tri-glycine (Gly-Gly-Gly) Peptide: This peptide sequence serves as a flexible and hydrophilic spacer.[][2] In the context of ADCs, this tri-peptide motif can be susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[] This enzymatic cleavage facilitates the controlled release of the cytotoxic payload within the target cell, enhancing the therapeutic efficacy and minimizing off-target toxicity.
-
Polyethylene Glycol (PEG2) Spacer: The short, two-unit polyethylene glycol chain enhances the overall hydrophilicity of the linker.[][2] This improved water solubility can help to mitigate aggregation of the resulting bioconjugate and can reduce steric hindrance during the conjugation reactions.
-
Azide Group (-N₃): The terminal azide functionality is a key component for bioorthogonal "click chemistry" reactions.[][2] Specifically, it enables highly efficient and specific covalent bond formation with molecules containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This bioorthogonal nature ensures that the reaction proceeds with high fidelity in complex biological mixtures without cross-reacting with other functional groups present in biomolecules.
Applications in Bioconjugation and Drug Development
The primary application of this compound is in the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs).[][3][4] ADCs are a class of targeted therapeutics that combine the antigen-specificity of a monoclonal antibody with the high potency of a cytotoxic drug. The linker plays a critical role in the stability, efficacy, and safety of an ADC.
Role in Antibody-Drug Conjugates (ADCs)
In a typical ADC synthesis workflow, this compound can be used to connect an antibody to a cytotoxic payload through one of two primary click chemistry strategies:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the copper(I)-catalyzed formation of a stable triazole linkage between the azide group of the linker and a terminal alkyne on a modified payload or antibody.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group to form a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for applications involving live cells or sensitive biological systems.
The cleavable nature of the tri-glycine peptide within the linker allows for the targeted release of the payload inside cancer cells, as depicted in the signaling pathway diagram below.
Caption: ADC targeting, internalization, and payload release.
Experimental Protocols
This section provides detailed, representative methodologies for key experiments involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-Payload Conjugation
This protocol describes a general procedure for conjugating an alkyne-modified antibody with this compound, followed by conjugation to an alkyne-modified payload.
Workflow Diagram:
Caption: Workflow for ADC synthesis using CuAAC.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
DMSO
-
Purification columns (e.g., Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the alkyne-modified payload in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Antibody-Linker Conjugation:
-
To the alkyne-modified antibody solution, add this compound to a final molar excess of 5-10 equivalents.
-
Prepare the copper catalyst solution by pre-mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst to the antibody-linker mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of Antibody-Linker Conjugate:
-
Remove excess linker and reagents by SEC using an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the antibody-linker conjugate.
-
-
Linker-Payload Conjugation:
-
To the purified antibody-linker conjugate, add the alkyne-modified payload to a final molar excess of 5-10 equivalents.
-
Repeat the addition of the copper catalyst and sodium ascorbate as described in step 2.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Final ADC Purification:
-
Purify the final ADC product to remove unconjugated payload and other reagents. HIC is often used to separate ADC species with different drug-to-antibody ratios (DARs).
-
-
Characterization:
-
Characterize the purified ADC by methods such as HIC-HPLC to determine the DAR distribution and mass spectrometry to confirm the identity and integrity of the conjugate.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Antibody-Payload Conjugation
This protocol outlines a copper-free approach for conjugating a DBCO-modified antibody with this compound, followed by conjugation to a DBCO-modified payload.
Workflow Diagram:
Caption: Workflow for ADC synthesis using SPAAC.
Materials:
-
DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DBCO-modified cytotoxic payload
-
DMSO
-
Purification columns (e.g., SEC and HIC)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the DBCO-modified payload in DMSO to a stock concentration of 10 mM.
-
-
Antibody-Linker Conjugation:
-
To the DBCO-modified antibody solution, add this compound to a final molar excess of 3-5 equivalents.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification of Antibody-Linker Conjugate:
-
Remove excess linker by SEC using an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the antibody-linker conjugate.
-
-
Linker-Payload Conjugation:
-
To the purified antibody-linker conjugate, add the DBCO-modified payload to a final molar excess of 3-5 equivalents.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
-
Final ADC Purification:
-
Purify the final ADC product using HIC to separate different DAR species.
-
-
Characterization:
-
Analyze the purified ADC using HIC-HPLC and mass spectrometry to confirm successful conjugation and determine the DAR.
-
Protocol 3: In Vitro Enzymatic Cleavage Assay
This protocol provides a method to assess the cleavage of the Gly-Gly-Gly linker in an ADC by the lysosomal protease cathepsin B.
Workflow Diagram:
Caption: Workflow for in vitro enzymatic cleavage assay.
Materials:
-
Purified ADC containing the this compound linker
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
Reverse-phase HPLC (RP-HPLC) system or LC-MS system
Procedure:
-
Activation of Cathepsin B:
-
Prepare the assay buffer and pre-incubate the required amount of cathepsin B in the buffer for 15 minutes at 37°C to ensure its activity.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 1-10 µM.
-
Initiate the reaction by adding the pre-activated cathepsin B to a final concentration of 0.1-1 µM.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
-
Analysis of Cleavage:
-
Analyze the quenched samples by RP-HPLC or LC-MS to separate and quantify the intact ADC and the released payload.
-
Monitor the decrease in the peak corresponding to the intact ADC and the increase in the peak corresponding to the released payload over time to determine the cleavage kinetics.
-
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, incorporating a cleavable peptide, a hydrophilic PEG spacer, and a bioorthogonal azide handle, provides a robust platform for the construction of sophisticated bioconjugates. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful application of this linker in the synthesis and evaluation of next-generation therapeutics, particularly in the promising field of antibody-drug conjugates.
References
Gly-Gly-Gly-PEG2-azide structure and properties
An In-depth Technical Guide to Gly-Gly-Gly-PEG2-azide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterobifunctional linker molecule widely employed in the fields of bioconjugation, chemical biology, and drug development.[1][2] Its unique architecture, comprising a tri-glycine peptide, a short polyethylene glycol (PEG) spacer, and a terminal azide group, imparts a favorable combination of hydrophilicity, flexibility, and reactivity. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its utility in the construction of Antibody-Drug Conjugates (ADCs).
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by three key components:
-
Tri-glycine (Gly-Gly-Gly) peptide: This peptide moiety provides a flexible and hydrophilic spacer arm. The glycine residues are the simplest amino acids, minimizing steric hindrance and potential immunogenicity.[2]
-
PEG2 spacer: The short di-ethylene glycol spacer further enhances the molecule's hydrophilicity, improving solubility in aqueous buffers and reducing aggregation of the conjugated biomolecules.[1][2]
-
Azide group (-N3): This terminal functional group is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2222277-20-3 | [1][3][4][5] |
| Molecular Formula | C12H23N7O5 | [1][3][4][6] |
| Molecular Weight | 345.35 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | >96% | [4][6] |
| Solubility | Soluble in DMSO, DMF, and water. | [2] |
| Storage | Store at -20°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |
Experimental Protocols
The primary utility of this compound lies in its ability to conjugate with alkyne-containing molecules via click chemistry. Below are representative protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic. Therefore, it is more commonly used for the conjugation of molecules in vitro where the catalyst can be removed.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a cytotoxic drug)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or similar non-amine containing buffer.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (typically a slight excess of one reagent is used).
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO4 stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the conjugated product can be purified using standard techniques such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted starting materials and the copper catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[7] This method is ideal for bioconjugation in living systems or with sensitive biomolecules where copper toxicity is a concern.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-modified antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or PBS.
-
Prepare the cyclooctyne-functionalized molecule in PBS at a suitable concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-functionalized molecule with a molar excess of this compound (typically 5-10 fold excess).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for overnight incubation. The reaction progress can be monitored by SDS-PAGE, LC-MS, or HPLC.
-
-
Purification:
-
The conjugated product can be purified by size-exclusion chromatography or dialysis to remove the excess unreacted this compound.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, favorable physicochemical properties, and reactivity in bioorthogonal click chemistry reactions make it an ideal linker for a variety of applications, most notably in the construction of ADCs. The protocols and visualizations provided in this guide offer a starting point for the successful implementation of this compound in your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcmarot.com [jcmarot.com]
An In-depth Technical Guide to Gly-Gly-Gly-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key characteristics, applications, and experimental considerations for the bioconjugation linker, Gly-Gly-Gly-PEG2-azide.
Core Molecular Attributes
This compound is a hydrophilic, heterobifunctional linker molecule widely employed in bioconjugation and drug delivery research. Its structure is meticulously designed to connect biomolecules, such as antibodies or peptides, to other molecules of interest, including therapeutic agents or imaging probes. The key components of its structure are:
-
Tri-glycine (Gly-Gly-Gly) Peptide: This peptide sequence imparts flexibility and enhances water solubility to the linker and the resulting conjugate. It can also serve as a cleavage site for specific proteases in certain applications.
-
Polyethylene Glycol (PEG) Spacer (PEG2): The short, two-unit PEG spacer further increases hydrophilicity, which can help to reduce aggregation and immunogenicity of the final conjugate. It also provides spatial separation between the conjugated molecules, minimizing steric hindrance.
-
Azide Group (-N3): This terminal functional group is a key component for "click chemistry," a set of bioorthogonal reactions. The azide group readily and specifically reacts with alkyne-functionalized molecules, enabling efficient and stable conjugation under mild conditions.
The molecular structure and its components directly contribute to its overall molecular weight and properties, which are crucial for stoichiometric calculations in experimental protocols.
Caption: Logical relationship of this compound's components to its overall properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 345.36 g/mol | [1][2] |
| Molecular Formula | C12H23N7O5 | [1][2] |
| CAS Number | 2222277-20-3 | [1][2] |
| Purity | > 96% | [3] |
| Appearance | Solid | [2] |
| Storage Conditions | 2-8°C (short-term); -20°C (long-term) | [2] |
Experimental Protocols
Caption: A generalized workflow for the synthesis of a peptide-PEG-azide linker.
This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the alkyne-functionalized molecule in the reaction buffer.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound (typically in a 1:5 to 1:10 molar ratio of alkyne to azide).
-
Add the THPTA ligand to the reaction mixture.
-
Add CuSO4 to the mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, remove the excess reagents and byproducts. This can be achieved by size-exclusion chromatography, dialysis against a suitable buffer, or reverse-phase HPLC, depending on the nature of the conjugate.
-
-
Characterization:
-
Characterize the purified conjugate to confirm successful conjugation and assess its purity. Techniques such as mass spectrometry (to confirm the mass of the conjugate) and HPLC are commonly used.
-
This protocol is for conjugating this compound to a molecule containing a strained alkyne (e.g., DBCO, BCN). This method is copper-free, making it suitable for applications in living systems.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and the strained alkyne-functionalized molecule in a suitable buffer or solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-functionalized molecule and this compound. The molar ratio will depend on the specific reactants and desired degree of labeling.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
-
Purification and Characterization:
-
Purify and characterize the resulting conjugate using the methods described in the CuAAC protocol.
-
Key Applications
This compound is a versatile tool in several research and development areas:
-
Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Peptide and Protein Labeling: It facilitates the site-specific labeling of proteins and peptides with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.
-
Surface Functionalization: The azide group allows for the immobilization of biomolecules onto alkyne-modified surfaces, such as nanoparticles or microarrays, for various biomedical and analytical purposes.
-
Drug Delivery and Development: The hydrophilic and flexible nature of the linker can improve the pharmacokinetic properties of drug candidates.
References
- 1. Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gly-Gly-Gly-PEG4-azide () for sale [vulcanchem.com]
CAS number 2222277-20-3 properties
An In-depth Technical Guide to CAS Number 2222277-20-3: Gly-Gly-Gly-PEG2-azide
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the properties and applications of the chemical entity with CAS number 2222277-20-3, identified as this compound.
This compound is a heterobifunctional linker molecule designed for use in bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs). Its structure consists of three key components: a tri-glycine (Gly-Gly-Gly) peptide, a polyethylene glycol (PEG) spacer of two units, and a terminal azide group.
The tri-glycine motif provides a flexible and hydrophilic spacer arm. The PEG2 moiety further enhances aqueous solubility and can reduce steric hindrance during conjugation reactions.[1] The terminal azide group is a versatile functional handle for "click chemistry," specifically for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, enabling the covalent attachment to molecules bearing an alkyne group.[1]
A diagram illustrating the functional components of this compound is presented below.
Caption: Functional components of this compound.
Physicochemical Properties
The available quantitative and qualitative data for this compound are summarized in the tables below.
Table 1: General Properties
| Property | Value | Source |
| CAS Number | 2222277-20-3 | [2] |
| Chemical Name | This compound | [2] |
| Synonym | 2-Amino-N-(14-azido-2,5-dioxo-9,12-dioxa-3,6-diazatetradecyl)acetamide | [2] |
| Appearance | White to off-white solid | [3] |
Table 2: Molecular Properties
| Property | Value | Source |
| Molecular Formula | C12H23N7O5 | [2] |
| Molecular Weight | 345.36 g/mol | [2] |
| Purity | >96% | [4] |
Table 3: Solubility
| Solvent | Observation | Source |
| DMSO | Soluble | [3] |
Note: Detailed physicochemical properties such as melting point, boiling point, pKa, and spectroscopic data (NMR, IR, Mass Spectrometry) are not publicly available in the reviewed literature. Purity is often stated by suppliers as determined by NMR, but the spectral data itself is not provided.
Applications in Drug Development
The primary application of this compound is as a linker in the construction of ADCs.[3] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in the stability, solubility, and release of the payload.
The workflow for synthesizing an ADC using this compound typically involves a multi-step process, as depicted in the diagram below.
Caption: General workflow for ADC synthesis.
Experimental Protocols
General Protocol for ADC Synthesis via Click Chemistry:
-
Antibody Modification: Introduce an alkyne group onto the antibody. This can be achieved through various methods, such as the modification of lysine or cysteine residues with an alkyne-containing reagent. Purify the modified antibody to remove excess reagents.
-
Linker-Payload Conjugation: In a separate reaction, conjugate this compound to the cytotoxic payload. The nature of this reaction depends on the functional groups available on the payload.
-
Click Reaction:
-
Dissolve the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the azide-linker-payload construct to the antibody solution.
-
For a copper-catalyzed reaction, prepare a solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA). Add this catalyst solution to the antibody/linker-payload mixture.
-
Allow the reaction to proceed at room temperature or 37°C for a specified time (typically 1-24 hours).
-
-
Purification: Purify the resulting ADC to remove unreacted components, catalyst, and excess linker-payload. This is often achieved using chromatography techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and integrity using techniques like hydrophobic interaction chromatography (HIC), mass spectrometry, and SDS-PAGE.
Mechanism of Action in an ADC Context
While this compound itself is not biologically active, its role as a linker is critical to the mechanism of action of the resulting ADC. The conceptual pathway is illustrated below.
Caption: Conceptual mechanism of action for an ADC.
The tri-glycine portion of the linker is designed to be susceptible to cleavage by lysosomal proteases. After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. Inside the lysosome, proteases can cleave the peptide bond of the tri-glycine sequence, releasing the cytotoxic payload to exert its cell-killing effect.
ADME and Toxicology
There is no publicly available data on the absorption, distribution, metabolism, excretion (ADME), or toxicology of this compound. As a component of an ADC, its pharmacokinetic and toxicological properties would be intrinsically linked to the overall properties of the conjugate. The PEG component is generally expected to improve the pharmacokinetic profile of the ADC.
Storage and Handling
For long-term stability, this compound should be stored at -20°C.[3] It is recommended to handle the solid compound in a controlled environment to avoid moisture absorption.
Disclaimer: This document is intended for informational purposes for a research audience. The information is based on publicly available data from chemical suppliers and may not have been independently verified or peer-reviewed. Researchers should conduct their own validation and optimization for any intended application.
References
The Tri-Glycine Linker: A Technical Guide to Function and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of protein engineering and bioconjugation, the choice of a linker molecule is paramount. A well-designed linker can ensure the proper folding, stability, and function of multidomain proteins, while a poorly chosen one can lead to aggregation, loss of activity, and immunogenicity. Among the myriad of available options, the tri-glycine (Gly-Gly-Gly or GGG) peptide linker stands out for its inherent simplicity, flexibility, and biocompatibility. This technical guide provides an in-depth exploration of the core functions of the tri-glycine linker, supported by quantitative data, detailed experimental protocols, and visualizations of its role in complex biological systems.
Core Functions of the Tri-Glycine Linker
The primary role of the tri-glycine linker is to provide a flexible and hydrophilic spacer between two protein domains or a protein and a conjugated molecule. This seemingly simple function has profound implications for the overall performance of the resulting construct.
-
Flexibility and Conformational Freedom: Glycine, with its single hydrogen atom as a side chain, possesses the greatest conformational freedom of all amino acids.[1] This allows a poly-glycine linker to adopt a wide range of conformations, preventing the connected domains from sterically hindering each other and allowing them to fold and function independently.[2][3] The flexibility of glycine-rich linkers is crucial in applications such as single-chain variable fragments (scFv), where the linker must allow the variable heavy (VH) and variable light (VL) domains of an antibody to orient correctly for antigen binding.[4]
-
Solubility and Biocompatibility: The hydrophilic nature of the peptide backbone contributes to the solubility of the fusion protein, reducing the likelihood of aggregation.[3] Furthermore, as glycine is a common amino acid, tri-glycine linkers are generally non-immunogenic and biocompatible, making them suitable for in vivo applications.
-
Proteolytic Stability: Glycine-rich linkers are generally resistant to cleavage by many common proteases.[3][5] This inherent stability is advantageous for therapeutic proteins and diagnostics that need to persist in biological fluids. However, it is important to note that the stability can be context-dependent and should be empirically verified for specific applications.
Quantitative Data
The biophysical properties of a linker are critical for rational drug design. The following tables summarize key quantitative data for the tri-glycine linker, derived from experimental studies and molecular dynamics simulations.
| Property | Value | Reference |
| Contour Length | ~11.4 Å | [6] |
| End-to-End Distance (Calculated) | Variable, depends on conformation | [1] |
| Persistence Length (Poly-glycine) | ~6 Å | [7] |
| Characteristic Ratio (C∞) (Poly-glycine) | ~2.1 | [2] |
Table 1: Biophysical Properties of the Tri-Glycine Linker. The contour length is calculated based on the approximate length of a single amino acid residue (3.8 Å). The end-to-end distance is highly variable due to the linker's flexibility. Persistence length and characteristic ratio are measures of chain stiffness, with lower values indicating greater flexibility.
| Parameter | Observation | Reference |
| Proteolytic Cleavage | Generally resistant to common proteases. | [3][5] |
| Serum Stability | Expected to be high due to resistance to proteolysis. | [3] |
| Conformational Preference in Water | Predominantly adopts a polyproline II (pPII) conformation. | [8][9] |
Table 2: Stability and Conformational Properties of the Tri-Glycine Linker. The polyproline II (pPII) helix is an extended, flexible helical structure.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tri-glycine linkers in research and development. The following sections provide protocols for the synthesis and conjugation of a tri-glycine peptide.
Solid-Phase Peptide Synthesis (SPPS) of a Tri-Glycine Peptide
This protocol outlines the manual synthesis of a tri-glycine (GGG) peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (repeat for each glycine residue):
-
Dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a tri-glycine peptide.
Conjugation of a Tri-Glycine Peptide to a Protein via EDC/NHS Chemistry
This protocol describes the conjugation of a carboxyl-terminated tri-glycine peptide to the primary amines (e.g., lysine residues) of a target protein using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.
Materials:
-
Purified tri-glycine peptide with a free C-terminus
-
Target protein with accessible primary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
-
Desalting column or dialysis cassette for buffer exchange and purification
Procedure:
-
Buffer Exchange: Ensure both the peptide and the protein are in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.
-
Activation of Peptide Carboxyl Group:
-
Dissolve the tri-glycine peptide in Activation Buffer.
-
Add a 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the peptide solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated peptide solution to the protein solution in Reaction Buffer. A molar ratio of 10-20 fold excess of activated peptide to protein is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.
-
Purification of the Conjugate:
-
Remove excess, unreacted peptide and crosslinking reagents by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
-
Characterization:
-
Confirm the successful conjugation and determine the conjugation ratio using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.
-
Caption: EDC/NHS conjugation workflow for linking a GGG peptide to a protein.
Visualization of Tri-Glycine Linker Function in a Signaling Pathway
Tri-glycine linkers are frequently employed in the construction of Chimeric Antigen Receptors (CARs) for CAR-T cell therapy. In a CAR, the linker connects the single-chain variable fragment (scFv), which recognizes the tumor antigen, to the transmembrane and intracellular signaling domains. The flexibility of the GGGGS linker, a close relative of the GGG linker, is critical for allowing the scFv to optimally engage the antigen and for the proper clustering of CARs on the T-cell surface, which is a prerequisite for robust downstream signaling and T-cell activation.[10]
The following diagram illustrates a simplified signaling cascade initiated upon antigen binding by a CAR incorporating a flexible linker.
Caption: Simplified CAR-T cell signaling pathway initiated by antigen recognition.
Conclusion
The tri-glycine peptide linker, though simple in its composition, is a powerful tool in the arsenal of protein engineers and drug developers. Its inherent flexibility, biocompatibility, and stability make it an ideal choice for a wide range of applications, from the construction of fusion proteins and antibody-drug conjugates to the engineering of cell-based therapies. A thorough understanding of its biophysical properties and the availability of robust experimental protocols are essential for harnessing its full potential. As the field of biotherapeutics continues to evolve, the humble tri-glycine linker is poised to remain a cornerstone of innovative drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. [PDF] Conformational changes in glycine tri- and hexapeptide | Semantic Scholar [semanticscholar.org]
- 5. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 6. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glycine in Water Favors the Polyproline II State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conduit CAR: Redirecting CAR T-Cell Specificity with A Universal and Adaptable Bispecific Antibody Platform - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PEG2 Spacers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the choice of a linker molecule is critical to the success of the resulting conjugate. Among the various options, short polyethylene glycol (PEG) spacers, particularly those with two ethylene glycol units (PEG2), have emerged as versatile and effective tools. This technical guide provides a comprehensive overview of the core principles and practical applications of PEG2 spacers in bioconjugation. We will delve into their physicochemical properties, impact on bioconjugate performance, and detailed experimental protocols for their use.
Polyethylene glycol is a non-toxic, non-immunogenic, and hydrophilic polymer, and these properties are conferred to the molecules to which it is conjugated.[1] Even short PEG chains can significantly enhance the solubility and stability of bioconjugates, a crucial factor when working with hydrophobic drugs or proteins prone to aggregation.[2][3] The PEG2 spacer, with its defined length and flexible nature, offers a balance between providing sufficient separation of conjugated molecules to minimize steric hindrance and maintaining a compact overall structure.[4]
Core Principles of PEG2 Spacers in Bioconjugation
The fundamental role of a PEG2 spacer is to covalently link two molecular entities, at least one of which is a biomolecule, such as a protein, peptide, or oligonucleotide.[5] The incorporation of a PEG2 spacer can profoundly influence the physicochemical and biological properties of the resulting bioconjugate.
Physicochemical Properties of PEG2 Spacers
The defining characteristics of a PEG2 spacer are its hydrophilicity, flexibility, and defined length. These properties translate into several advantages in bioconjugation. A typical maleimide-PEG2-NHS ester crosslinker has a spacer arm length of approximately 17.6 angstroms.[6]
| Property | Description | Impact on Bioconjugation |
| Molecular Weight | The molecular weight of the PEG2 unit itself is relatively low, adding minimal bulk to the final conjugate. For example, N-Me-N-bis(PEG2-OH) has a molecular weight of 295.4 g/mol .[7] | Minimizes alterations to the overall size and hydrodynamics of the bioconjugate. |
| Spacer Arm Length | Provides a defined and predictable distance between the conjugated molecules. | Reduces steric hindrance between the biomolecule and the payload, potentially preserving the biological activity of both. |
| Hydrophilicity | The ethylene glycol repeats are highly water-soluble. The hydrophilicity of PEGylated bombesin antagonists was found to increase with the length of the PEG spacer.[8] | Enhances the aqueous solubility of the bioconjugate, which is particularly beneficial for hydrophobic payloads. This can prevent aggregation and improve formulation characteristics.[9] |
| Flexibility | The ether linkages in the PEG chain allow for free rotation, imparting flexibility to the linker. | Allows for optimal orientation of the conjugated molecules for interaction with their targets. |
| Biocompatibility | PEG is generally considered non-toxic and has low immunogenicity. | Reduces the risk of adverse immune reactions to the linker itself, although the potential for the development of anti-PEG antibodies exists with repeated administration of PEGylated therapeutics.[10] |
Impact of PEG2 Spacers on Bioconjugate Performance
The inclusion of a PEG2 spacer in a bioconjugate can lead to significant improvements in its stability, pharmacokinetics, and overall efficacy.
Quantitative Effects on Bioconjugate Properties
The length of the PEG spacer has been shown to have a direct impact on the properties of the final conjugate. While direct comparative data for PEG2 across all metrics is not always available in a single study, the following table summarizes findings from various studies on the effects of short PEG spacers.
| Parameter | Effect of Short PEG Spacers (including PEG2) | Quantitative Data/Observations |
| Solubility | Increased aqueous solubility of hydrophobic molecules. | The use of hydrophilic linkers, such as those containing PEG, is a valid strategy to reduce the hydrophobicity of cytotoxic drugs in ADCs.[11] |
| Stability | Increased serum stability of the conjugate. | In a study of bombesin-based radiolabeled antagonists, the serum half-life increased from 246 minutes for a PEG2 analog to 584 minutes for a PEG6 analog.[8] Maleimide-thiol conjugates can be stabilized by the inclusion of a PEG spacer.[12] |
| Pharmacokinetics | Can influence the biodistribution and clearance of the conjugate. | In a study of Ga-labeled bombesin analogs, a PEG3-containing conjugate showed lower liver uptake compared to other short PEG analogs.[13] |
| Binding Affinity (IC50) | The effect on binding affinity can vary depending on the system. | For a series of bombesin antagonists, the IC50 values were similar for PEG2, PEG4, and PEG6 analogs (3.1 ± 0.2 nM, 3.9 ± 0.3 nM, and 5.4 ± 0.4 nM, respectively).[3][13] |
| Conjugation Yield | Can impact the efficiency of the bioconjugation reaction. | The synthesis of bombesin antagonists with PEG2, PEG4, PEG6, and PEG12 spacers on solid phase resulted in overall yields of 30-35%.[8] |
Experimental Protocols
The following are detailed methodologies for common bioconjugation reactions involving PEG2 spacers. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: Amine-to-Sulfhydryl Conjugation using SM(PEG)2
This protocol describes the two-step conjugation of a protein containing primary amines (Protein-NH2) to a protein containing free sulfhydryls (Protein-SH) using a heterobifunctional SM(PEG)2 (Succinimidyl-([N-maleimidopropionamido]diethyleneglycol) ester) crosslinker.
Materials:
-
Protein-NH2
-
Protein-SH
-
SM(PEG)2
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
Step A: Maleimide-Activation of Protein-NH2
-
Dissolve Protein-NH2: Prepare a solution of Protein-NH2 in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Prepare SM(PEG)2 Stock Solution: Immediately before use, dissolve the SM(PEG)2 in DMF or DMSO to a concentration of 10-25 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved SM(PEG)2 to the Protein-NH2 solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Removal of Excess Crosslinker: Remove non-reacted SM(PEG)2 using a desalting column equilibrated with Conjugation Buffer. The maleimide-activated protein is now ready for conjugation to the sulfhydryl-containing protein.
Step B: Conjugation of Maleimide-Activated Protein-NH2 to Protein-SH
-
Prepare Protein-SH: Dissolve the sulfhydryl-containing protein in Conjugation Buffer. If the sulfhydryls are in the form of disulfides, they will need to be reduced prior to this step using a reducing agent like TCEP and subsequently purified.
-
Reaction: Combine the desalted maleimide-activated Protein-NH2 with the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired final conjugate.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound such as cysteine or 2-mercaptoethanol can be added to a final concentration of 10-50 mM to react with any remaining maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to separate the desired conjugate from unreacted proteins and byproducts.
Protocol 2: Solid-Phase Peptide Synthesis with Fmoc-NH-PEG2-COOH
This protocol outlines the incorporation of a PEG2 spacer into a peptide during Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-NH-PEG2-COOH
-
Rink Amide or Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethylether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent like HCTU (3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of PEG2 Spacer:
-
After coupling the desired amino acid sequence, deprotect the N-terminal Fmoc group as described in step 2.
-
Activate the Fmoc-NH-PEG2-COOH using the same procedure as for the amino acids (step 3).
-
Couple the activated Fmoc-NH-PEG2-COOH to the N-terminus of the peptide on the resin.
-
-
Chain Elongation (if applicable): If additional amino acids are to be added after the PEG2 spacer, deprotect the Fmoc group from the PEG2 unit and continue with the coupling cycles.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Copper-Free Click Chemistry with DBCO-PEG2-NHS Ester
This protocol describes the two-step conjugation of an azide-containing molecule to an amine-containing biomolecule using a DBCO-PEG2-NHS ester linker.
Materials:
-
Amine-containing biomolecule
-
Azide-containing molecule
-
DBCO-PEG2-NHS ester
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 8.0-8.5
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Step A: DBCO-Functionalization of the Amine-Containing Biomolecule
-
Dissolve Biomolecule: Prepare a solution of the amine-containing biomolecule in the Reaction Buffer.
-
Prepare Linker Stock: Dissolve the DBCO-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG2-NHS ester stock solution to the biomolecule solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Step B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Combine Reactants: Mix the purified DBCO-functionalized biomolecule with the azide-containing molecule in a suitable reaction buffer.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove any unreacted starting materials.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate common workflows and a conceptual signaling pathway where a PEG2 spacer can be utilized.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow depicts the synthesis of an ADC using a thiol-reactive linker with a PEG2 spacer.
References
- 1. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. alphathera.com [alphathera.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. iright.com [iright.com]
- 7. N-Me-N-bis(PEG2-OH), 342818-95-5 | BroadPharm [broadpharm.com]
- 8. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
The Azide Group: A Linchpin in the Realm of Click Chemistry
For Immediate Release
In the landscape of modern chemical synthesis, particularly within drug discovery and development, the principles of click chemistry have emerged as a transformative force. This technical guide delves into the heart of this chemical revolution, focusing on the indispensable role of the azide functional group. For researchers, scientists, and professionals in drug development, a deep understanding of the azide's function is paramount to harnessing the full potential of click chemistry for creating novel therapeutics and diagnostic tools.
The azide group, with its unique electronic structure and reactivity, is a key player in the most prominent click reaction: the azide-alkyne cycloaddition. This reaction comes in two main flavors: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both pathways lead to the formation of a stable triazole linkage, a bioisostere of the amide bond, but their mechanisms and applications differ significantly, primarily due to the azide's reaction partner and the conditions required. The choice between these methods is often dictated by the specific application, especially concerning biocompatibility.
The Power of the Azide: Driving Efficient and Specific Reactions
The azide functional group (-N₃) is a cornerstone of click chemistry due to several key properties:
-
High Energy Content: The azide group is an energy-rich functional group, which contributes to the high thermodynamic driving force of the click reaction, ensuring rapid and quantitative product formation.[1]
-
Bioorthogonality: Azides are virtually absent in biological systems. This "bioorthogonality" ensures that they do not participate in unwanted side reactions with biological molecules, making them ideal for labeling and tracking molecules in complex biological environments.
-
Stability: Despite their high energy, organic azides are relatively stable in aqueous solutions and under a wide range of reaction conditions, allowing for their incorporation into complex biomolecules without degradation.
-
Compact Size: The small size of the azide group allows it to be incorporated into biomolecules with minimal perturbation of their structure and function.
These characteristics make the azide group an exceptional chemical handle for the precise and efficient construction of complex molecular architectures.
Copper-Catalyzed vs. Strain-Promoted Cycloaddition: A Comparative Overview
The two primary azide-alkyne cycloaddition reactions, CuAAC and SPAAC, offer distinct advantages and are chosen based on the experimental context.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Rate | Generally faster (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Generally slower (k ≈ 0.1 - 1 M⁻¹s⁻¹), but newer cyclooctynes show improved rates. |
| Biocompatibility | Potential cytotoxicity due to copper catalyst, though ligands can mitigate this.[2] | Highly biocompatible, suitable for in vivo applications.[3] |
| Reactants | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of 1,4- and 1,5-disubstituted triazoles |
| Typical Applications | In vitro bioconjugation, material science, drug discovery | Live-cell imaging, in vivo labeling, proteomics |
Quantitative Analysis of Reaction Kinetics
The efficiency of click chemistry reactions is a critical factor in their application. The following tables provide a comparative summary of the reaction kinetics for both CuAAC and SPAAC under various conditions.
Table 1: CuAAC Reaction Kinetics with Different Ligands
| Ligand | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| TBTA | 100 - 1000 | Aqueous/organic mixtures | [4] |
| THPTA | 100 - 500 | Aqueous solution | [4] |
| BTTAA | 50 - 200 | Aqueous solution | [5] |
| None | 1 - 10 | Aqueous/organic mixtures | [1] |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine; THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine; BTTAA: 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
Table 2: SPAAC Reaction Kinetics with Different Cyclooctynes
| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| DIBO | ~0.1 | Aqueous solution | [6] |
| DBCO | ~0.3 | Aqueous solution | [7] |
| BCN | ~0.6 | Aqueous solution | [7] |
| DIFO | ~1.0 | Aqueous solution | [6] |
DIBO: Dibenzocyclooctyne; DBCO: Dibenzocyclooctyne; BCN: Bicyclononyne; DIFO: Difluorinated cyclooctyne
Reaction Mechanisms and Workflows
To visualize the underlying processes of azide-alkyne click chemistry, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for bioconjugation.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. ijpsjournal.com [ijpsjournal.com]
The Critical Role of Hydrophilic Linkers in Enhancing the Therapeutic Window of Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of the ADC. This technical guide delves into the science of hydrophilic linkers, exploring their design, impact on ADC properties, and the experimental methodologies used in their evaluation.
Introduction: The Imperative for Hydrophilic Linkers in ADC Development
An antibody-drug conjugate is a tripartite molecule comprising a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic agent (payload), and a chemical linker that connects the two. The linker's primary function is to remain stable in systemic circulation and then, upon internalization of the ADC into the target cancer cell, to efficiently release the cytotoxic payload.[1][2]
Many potent cytotoxic payloads are inherently hydrophobic.[3][4] When conjugated to an antibody, especially at high drug-to-antibody ratios (DAR), this hydrophobicity can lead to several challenges:
-
Aggregation: Hydrophobic interactions between ADC molecules can cause them to aggregate, leading to reduced efficacy and potential immunogenicity.[5][6]
-
Rapid Clearance: Aggregated or hydrophobic ADCs are often rapidly cleared from circulation by the reticuloendothelial system, reducing their half-life and the amount of drug that reaches the tumor.[4][7]
-
Off-Target Toxicity: The hydrophobicity of the ADC can lead to non-specific uptake by healthy tissues, resulting in off-target toxicity.[8][9]
-
Limited Drug Loading: The propensity for aggregation often limits the number of drug molecules that can be attached to the antibody, potentially reducing the potency of the ADC.[5]
To overcome these limitations, the incorporation of hydrophilic linkers has become a cornerstone of modern ADC design.[6][10][11] Hydrophilic linkers improve the overall solubility and pharmacokinetic profile of the ADC, enabling higher drug loading without compromising stability.[5][][13]
Types of Hydrophilic Linkers
A variety of hydrophilic moieties have been incorporated into linker designs to enhance the biophysical properties of ADCs.
Poly(ethylene glycol) (PEG) Linkers
Poly(ethylene glycol) is a highly versatile and widely used hydrophilic polymer in bioconjugation.[10][11] PEG linkers can be designed in several configurations:
-
Linear PEG: A straightforward approach where a linear PEG chain is incorporated into the linker backbone, acting as a spacer between the antibody and the payload.[10]
-
Branched or Pendant PEG: These designs feature PEG chains that branch off the main linker structure.[10][11] This configuration can create a hydrophilic "shield" around the hydrophobic payload, effectively masking its properties.[5][13]
The length of the PEG chain is a critical parameter that can be optimized to balance hydrophilicity, stability, and drug release kinetics.[8]
Peptide Linkers
Peptide sequences are also utilized as linkers in ADCs. While some peptide linkers are primarily designed for enzymatic cleavage within the tumor cell, they can also contribute to the overall hydrophilicity of the conjugate.[14][15][] The amino acid composition of the peptide linker can be tailored to modulate its solubility and cleavage properties.[17][18] For instance, the inclusion of charged or polar amino acids can enhance the hydrophilicity of the linker.
Sulfonate and Phosphate-Based Linkers
The incorporation of charged groups, such as sulfonates or phosphates, is another effective strategy to increase linker hydrophilicity.[6][19][20] These charged moieties can significantly improve the water solubility of the linker-payload complex and the resulting ADC.
Novel Hydrophilic Linkers
Research in ADC technology is continually exploring novel hydrophilic linker chemistries to further improve ADC performance. Some emerging strategies include:
-
Hydrophilic Macrocycles: The incorporation of macrocyclic structures like cyclodextrins and crown ethers into the linker design has shown promise in enhancing the in vivo performance of ADCs.[7]
-
Polysarcosine: This biodegradable polymer is being investigated as a hydrophilic masking agent in ADC design.[14]
Impact of Hydrophilic Linkers on ADC Properties: A Data-Driven Overview
The introduction of hydrophilic linkers has a profound and measurable impact on the key attributes of an ADC. The following tables summarize quantitative data from various studies, highlighting the improvements achieved with hydrophilic linker technology.
Table 1: Physicochemical Properties of ADCs with Different Linkers
| Linker Type | Payload | DAR | Aggregation (%) | Solubility | Reference |
| Hydrophobic (SMCC) | Maytansinoid | >4 | High | Low | [6] |
| Hydrophilic (Sulfonate-based) | Maytansinoid | ~8 | Low | High | [6][19] |
| Hydrophilic (PEG-based) | Maytansinoid | ~8 | Low | High | [6] |
| Non-hydrophilic | MMAE | 8 | >20% | - | [8] |
| Hydrophilic (PEG8) | MMAE | 8 | <5% | - | [8] |
Table 2: Pharmacokinetic Parameters of ADCs with Varying Linker Hydrophilicity
| Linker | Plasma Clearance (mL/day/kg) | Half-life (t½) | Reference |
| PEG0 | >46.3 | - | [8] |
| PEG12 | 7.3 | Longer | [8] |
| Linear PEG24 | - | Shorter | [10][11] |
| Pendant PEG12 (x2) | - | Slower clearance | [10][11] |
Table 3: In Vitro and In Vivo Efficacy of ADCs
| Linker Type | Target/Cell Line | In Vitro Potency (IC50) | In Vivo Efficacy | Reference |
| Hydrophobic (SPDB/SMCC) | Multiple | - | Less selective window | [19] |
| Hydrophilic (Sulfonate/PEG) | Multiple | Similar to or more potent | Wider selectivity window | [19] |
| Adcetris® (Val-Cit) | CD30+ | 16 pM | - | [7] |
| Hydrophilic (Cyclodextrin) | CD30+ | 16-34 pM | Greater than Adcetris® | [7] |
| Hydrophilic (Crown Ether) | CD30+ | - | Superior to Adcetris® & PEG24 | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the development and evaluation of ADCs with hydrophilic linkers.
Synthesis of a PEG-based Hydrophilic Linker
A common approach involves the synthesis of a heterobifunctional PEG linker containing, for example, an N-hydroxysuccinimide (NHS) ester for reaction with antibody lysine residues and a maleimide group for conjugation to a thiol-containing payload. The synthesis typically involves multiple steps of organic chemistry to assemble the PEG chain with the desired reactive functionalities at each end.
ADC Conjugation
-
Antibody Modification (if necessary): For cysteine-based conjugation, the antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Linker-Payload Activation: The linker is first reacted with the payload to form a linker-payload intermediate.
-
Conjugation Reaction: The activated linker-payload is then added to the modified (or unmodified for lysine conjugation) antibody solution. The reaction is typically carried out in a specific buffer system (e.g., phosphate-buffered saline, PBS) at a controlled pH and temperature for a defined period.
-
Purification: The resulting ADC is purified from unconjugated antibody, free linker-payload, and other reaction byproducts using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of payload molecules conjugated to each antibody is a critical quality attribute. Hydrophobic interaction chromatography (HIC) is a widely used method to separate ADC species with different DARs. The area under each peak is integrated to calculate the average DAR.
-
Aggregation Analysis: Size-exclusion chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.
-
Mass Spectrometry: Intact mass analysis of the ADC can confirm the conjugation and provide information on the distribution of different DAR species.
In Vitro Stability Assay
The stability of the ADC is assessed by incubating it in plasma or serum at 37°C for various time points. At each time point, an aliquot is taken, and the amount of released payload is quantified by methods such as liquid chromatography-mass spectrometry (LC-MS).
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated against antigen-positive and antigen-negative cancer cell lines. Cells are incubated with serial dilutions of the ADC for a defined period (e.g., 72-96 hours). Cell viability is then measured using a colorimetric assay (e.g., MTT or CellTiter-Glo®). The half-maximal inhibitory concentration (IC50) is calculated to determine the potency.
In Vivo Murine Xenograft Model for Efficacy Evaluation
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the ADC, a control antibody, or vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The efficacy of the ADC is assessed by comparing the tumor growth inhibition in the treated groups to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in ADC development and function.
Caption: General mechanism of action of an antibody-drug conjugate.
Caption: Workflow for the development and evaluation of an ADC.
Caption: Logical relationship between linker hydrophilicity and improved ADC properties.
Conclusion and Future Perspectives
The incorporation of hydrophilic linkers has been a pivotal advancement in the field of antibody-drug conjugates. By mitigating the challenges posed by hydrophobic payloads, these linkers have enabled the development of more stable, effective, and safer ADCs with wider therapeutic windows. The ability to achieve higher drug-to-antibody ratios without compromising the pharmacokinetic properties of the conjugate has opened up new possibilities for treating a variety of cancers.
Future research in this area will likely focus on the development of novel hydrophilic linker technologies with even greater control over drug release kinetics and biodistribution. The exploration of new hydrophilic polymers and cleavable moieties will continue to refine the design of next-generation ADCs. Furthermore, a deeper understanding of the interplay between the linker, payload, and the tumor microenvironment will guide the rational design of ADCs with optimized therapeutic indices for personalized cancer therapy.
References
- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. chemexpress.com [chemexpress.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 17. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 18. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Applications of Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has emerged as a transformative tool in chemical biology, enabling the study of biomolecules and biological processes in their native environment. Coined by Carolyn R. Bertozzi, the term refers to chemical reactions that can occur inside of living systems without interfering with innate biochemical processes.[1] This guide provides a comprehensive overview of the core applications of bioorthogonal chemistry, with a focus on drug development, in vivo imaging, and protein labeling. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development.
Core Principles of Bioorthogonal Chemistry
To be considered bioorthogonal, a reaction must satisfy several stringent criteria:
-
Selectivity: The reacting partners must be mutually reactive and inert to the vast array of functional groups present in biological systems.[2]
-
Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the organism.[2]
-
Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and concentrations.[2]
-
Stability: The newly formed covalent bond must be stable in the aqueous physiological environment.[2]
These principles have guided the development of a powerful toolkit of bioorthogonal reactions that are increasingly being applied to solve complex biological problems.
Key Bioorthogonal Reactions and Their Kinetics
A variety of bioorthogonal reactions have been developed, each with its own unique characteristics. The choice of reaction often depends on the specific application, considering factors such as reaction rate, the stability of the reactants, and the nature of the biological system under investigation.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained cyclooctyne (e.g., DIBO, DBCO) | 10⁻³ - 1 | Copper-free, widely used for live-cell imaging and protein labeling.[3][4] |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine and a strained alkene (e.g., TCO) | 10² - 10⁶ | Exceptionally fast kinetics, ideal for in vivo applications and labeling of low-abundance biomolecules.[5][6] |
| Staudinger Ligation | Azide and a triarylphosphine | ~10⁻³ | The first-generation bioorthogonal reaction, now largely superseded by faster methods. |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone and a strained cyclooctyne | Up to 60 | Metal-free with fast kinetics, suitable for live-cell labeling.[3] |
| Photo-Click Cycloadditions | Tetrazole and an alkene | ~10 | Spatiotemporal control through light activation. |
Applications in Drug Development and Discovery
Bioorthogonal chemistry is revolutionizing drug development by providing novel strategies for drug targeting, delivery, and target identification.
Antibody-Drug Conjugates (ADCs)
Bioorthogonal reactions enable the site-specific conjugation of potent cytotoxic drugs to antibodies, resulting in more homogeneous and effective ADCs with improved therapeutic indices.[7][8] This approach overcomes the limitations of traditional random conjugation methods.
Workflow for Site-Specific ADC Development:
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Using Genetic Code Expansion for Protein Biochemical Studies [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Gly-Gly-Gly-PEG2-azide in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Gly-Gly-Gly-PEG2-azide is a hydrophilic, cleavable linker designed for use in ADC development. This linker incorporates a tri-glycine (Gly-Gly-Gly) peptide sequence that can be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The polyethylene glycol (PEG) spacer enhances water solubility, reduces aggregation, and improves the pharmacokinetic profile of the resulting ADC. The terminal azide group allows for efficient and site-specific conjugation to an alkyne-modified payload or antibody via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
These application notes provide a comprehensive overview and detailed protocols for the utilization of the this compound linker in the development of ADCs.
Key Features of this compound Linker
-
Enzymatic Cleavage: The Gly-Gly-Gly peptide sequence is designed for selective cleavage by lysosomal proteases like Cathepsin B, ensuring targeted payload release within the cancer cell.
-
Enhanced Hydrophilicity: The PEG2 spacer improves the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can help to prevent aggregation.
-
Biocompatibility: Both the peptide and PEG components are well-tolerated in biological systems, minimizing potential immunogenicity.
-
Click Chemistry Compatibility: The terminal azide group facilitates a highly efficient and specific conjugation reaction, allowing for precise control over the drug-to-antibody ratio (DAR).
Experimental Protocols
Protocol 1: Preparation of an Alkyne-Modified Cytotoxic Payload (e.g., MMAE)
This protocol describes the modification of a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with an alkyne handle for subsequent conjugation to the this compound linker.
Materials:
-
Monomethyl Auristatin E (MMAE)
-
DBCO-NHS Ester (Dibenzocyclooctyne-N-hydroxysuccinimidyl ester)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve DBCO-NHS Ester (1.2 equivalents) in anhydrous DMF.
-
Slowly add the DBCO-NHS Ester solution to the MMAE solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting alkyne-modified MMAE (DBCO-MMAE) by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a white solid.
-
Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.
Protocol 2: Conjugation of this compound to Alkyne-Modified Payload
This protocol details the click chemistry reaction to conjugate the this compound linker to the alkyne-modified MMAE.
Materials:
-
DBCO-MMAE (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
HPLC system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve DBCO-MMAE (1 equivalent) in a minimal amount of DMSO.
-
Dissolve this compound (1.5 equivalents) in PBS.
-
Add the DBCO-MMAE solution to the this compound solution.
-
The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed without a catalyst.
-
Incubate the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Purify the resulting linker-payload conjugate (Gly-Gly-Gly-PEG2-MMAE) by reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
Confirm the final product's identity and purity by mass spectrometry and HPLC.
Protocol 3: Antibody Modification and ADC Synthesis
This protocol describes the introduction of a reactive handle onto the antibody and subsequent conjugation with the linker-payload construct. For this example, we will use a maleimide-functionalized linker-payload to conjugate to reduced antibody interchain disulfides.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Gly-Gly-Gly-PEG2-MMAE with a maleimide group (synthesized in a similar fashion to Protocol 2 but starting with a maleimide-alkyne reagent)
-
Size-Exclusion Chromatography (SEC) columns for purification
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 5-10 molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Prepare a stock solution of the maleimide-linker-payload in DMSO.
-
Add a 5-8 molar excess of the maleimide-linker-payload to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration by UV-Vis spectroscopy at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.
-
Assess the level of aggregation by SEC.
-
Quantitative Data Summary
The following tables present representative data for an ADC constructed using a Gly-Gly-Gly-PEG2-MMAE linker. This data is illustrative and may vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: Conjugation and Characterization Data
| Parameter | Result | Method |
| Protein Concentration | 5.2 mg/mL | UV-Vis (A280) |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Free Drug Level | <0.5% | RP-HPLC |
Table 2: In Vitro Stability in Human Plasma
| Time Point | % Intact ADC Remaining |
| 0 hours | 100 |
| 24 hours | 98.5 |
| 72 hours | 95.2 |
| 168 hours (7 days) | 91.8 |
Table 3: In Vitro Cytotoxicity against HER2-Positive Cancer Cell Line (SK-BR-3)
| ADC Construct | IC50 (ng/mL) |
| GGG-PEG2-MMAE-ADC | 15.8 |
| Non-cleavable Linker-MMAE-ADC | 85.3 |
| Untreated Control | >10,000 |
Visualizations
Signaling Pathway of MMAE-Induced Cell Death
Caption: Mechanism of action of a GGG-PEG2-MMAE ADC.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
Conclusion
The this compound linker offers a versatile and effective tool for the development of next-generation ADCs. Its cleavable peptide sequence allows for targeted drug release, while the hydrophilic PEG spacer enhances the overall properties of the conjugate. The terminal azide group provides a straightforward and efficient handle for conjugation using click chemistry. The protocols and data presented herein provide a foundation for researchers to incorporate this promising linker technology into their ADC development programs. Careful optimization of conjugation conditions and thorough characterization are essential to ensure the production of a safe and efficacious therapeutic.
Application Notes and Protocols for Click Chemistry Reaction with Gly-Gly-Gly-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Gly-Gly-Gly-PEG2-azide in click chemistry reactions, a powerful tool for bioconjugation and the development of complex biomolecules. The tri-glycine motif offers flexibility and improved hydrophilicity, while the PEG2 spacer enhances solubility and reduces steric hindrance, making this linker ideal for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs).[1]
This compound can be conjugated to alkyne-modified molecules through two primary methods: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] CuAAC reactions are known for their high efficiency and yields, while SPAAC provides a copper-free alternative, which is advantageous for in vivo applications due to the cytotoxicity of copper.[2][3]
Molecular and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃N₇O₅ | [1] |
| Molecular Weight | 345.35 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | 2-8°C Refrigerator | [2] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biomolecules)
-
Solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture of water and a miscible organic solvent (e.g., t-butanol)
-
Phosphate-buffered saline (PBS) for reactions with biomolecules
-
Nitrogen or Argon gas
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
If using a ligand, prepare a 10 mM stock solution of TBTA in DMF or DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-functionalized molecule (1 equivalent).
-
Add the this compound stock solution (1.1 to 1.5 equivalents).
-
Add the chosen solvent to achieve the desired reaction concentration (typically 1-10 mM).
-
If using a ligand, add TBTA (0.1 to 1 equivalent).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ stock solution (0.1 equivalents).
-
Add the freshly prepared sodium ascorbate stock solution (0.5 to 1 equivalent).
-
-
Reaction Incubation:
-
Seal the reaction vial and stir at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC). Typical reaction times range from 1 to 12 hours.
-
-
Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Dilute the reaction mixture with an appropriate solvent.
-
Purify the product using reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials, catalyst, and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.
-
Quantitative Data for a Typical CuAAC Reaction:
| Parameter | Value |
| Reactant Ratio (Azide:Alkyne) | 1.2 : 1 |
| Concentration | 5 mM |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Typical Yield | > 90% |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of this compound to a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester, DBCO-amine)
-
Solvent: A polar aprotic solvent like DMSO or DMF, or an aqueous buffer such as PBS for biological applications.
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in the chosen solvent to a final concentration of 1-10 mM.
-
Dissolve the strained alkyne-functionalized molecule in the same solvent to a similar concentration.
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound solution (1 to 1.5 equivalents) and the strained alkyne solution (1 equivalent).
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature.
-
The reaction progress can be monitored by analytical techniques like LC-MS or HPLC. Reaction times for SPAAC are typically longer than for CuAAC, ranging from 4 to 24 hours.
-
-
Purification:
-
Once the reaction is complete, the purification method will depend on the nature of the conjugate. For biomolecules, size-exclusion chromatography or affinity chromatography may be appropriate. For small molecules, reverse-phase HPLC is commonly used.
-
-
Characterization:
-
Characterize the purified conjugate using mass spectrometry and, if applicable, other techniques like UV-Vis spectroscopy or fluorescence spectroscopy.
-
Quantitative Data for a Typical SPAAC Reaction:
| Parameter | Value |
| Reactant Ratio (Azide:Alkyne) | 1.1 : 1 |
| Concentration | 2 mM |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Typical Yield | > 85% |
Visualizations
Caption: General scheme of a click chemistry reaction.
Caption: Experimental workflow for bioconjugation.
References
Application Notes and Protocols: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Gly-Gly-Gly-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool in bioconjugation, enabling the precise and efficient ligation of molecules in complex biological environments. The azide-alkyne cycloaddition, in particular, has gained widespread adoption due to its high specificity and reliability. This document provides a detailed comparison of two prominent methods for this reaction—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—specifically for the conjugation of Gly-Gly-Gly-PEG2-azide.
The tripeptide Gly-Gly-Gly serves as a simple, flexible, and hydrophilic spacer, often employed to bridge a payload to a targeting moiety. The short polyethylene glycol (PEG2) linker further enhances solubility and provides spatial separation. The terminal azide group allows for its specific reaction with an alkyne-functionalized partner, forming a stable triazole linkage.
This document will detail the experimental protocols for both CuAAC and SPAAC, present a quantitative comparison of their performance, and provide visual workflows to guide researchers in selecting the optimal method for their specific application, from drug development to molecular imaging.
Comparative Overview
The choice between CuAAC and SPAAC hinges on several factors, including the sensitivity of the biomolecules to copper, desired reaction kinetics, and the cellular environment of the conjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its rapid reaction rates and high yields.[1][2] It utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with an azide.[2] While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications or when working with sensitive biological systems.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free click chemistry method.[3] It employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide due to the release of ring strain.[4][5] This bioorthogonality makes SPAAC ideal for live-cell imaging and in vivo bioconjugation where the presence of a metal catalyst is undesirable.[6][7] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[3]
Below is a summary of the key characteristics of each method for the conjugation of this compound.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Alkyne | Terminal Alkyne (e.g., Propargyl glycine) | Strained Cyclooctyne (e.g., DBCO) |
| Reaction Rate | Very Fast (typically minutes to a few hours) | Moderate to Fast (typically hours) |
| Biocompatibility | Potential for cytotoxicity due to copper | Excellent, suitable for in vivo applications |
| Yield | High to quantitative | High to quantitative |
| Reaction Conditions | Aqueous or organic solvents, mild temperature | Aqueous buffers, physiological conditions |
| Primary Application | In vitro conjugation, material science | Live-cell imaging, in vivo bioconjugation |
Experimental Protocols
Materials and Reagents
-
This compound: Synthesized via solid-phase peptide synthesis followed by PEGylation and azidation, or commercially sourced.
-
Alkyne Counterpart:
-
For CuAAC: A molecule functionalized with a terminal alkyne (e.g., propargyl group).
-
For SPAAC: A molecule functionalized with a strained alkyne (e.g., DBCO).
-
-
CuAAC Reagents:
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
-
Solvents and Buffers:
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Purification:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-functionalized molecule.
Reaction Setup:
-
Dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1.2 equivalents) in a mixture of PBS and DMF (e.g., 4:1 v/v).
-
Prepare a fresh stock solution of the copper catalyst premix:
-
In an Eppendorf tube, mix an aqueous solution of CuSO₄ (final concentration 100 µM) with an aqueous solution of THPTA ligand (final concentration 500 µM).
-
-
Add the copper catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a fresh aqueous solution of sodium ascorbate (final concentration 5 mM).
-
Gently vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours.
Reaction Monitoring and Purification:
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
Upon completion, quench the reaction by adding EDTA (final concentration 10 mM) to chelate the copper catalyst.
-
Purify the crude product by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final triazole-linked conjugate.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of this compound to a DBCO-functionalized molecule.
Reaction Setup:
-
Dissolve this compound (1 equivalent) and the DBCO-functionalized molecule (1.5 equivalents) in PBS (pH 7.4). A small amount of a co-solvent like DMSO (up to 20%) can be used if solubility is an issue.[6]
-
Gently vortex the reaction mixture.
-
Incubate the reaction at room temperature or 37°C for 4-12 hours. The reaction can be left overnight for convenience.
Reaction Monitoring and Purification:
-
Monitor the reaction progress by RP-HPLC, observing the consumption of the DBCO starting material by monitoring its characteristic absorbance at approximately 310 nm.[6]
-
Once the reaction is complete, the product can be directly purified by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final triazole-linked conjugate.
Quantitative Data Presentation
The following table summarizes typical quantitative data for CuAAC and SPAAC reactions involving peptide-PEG-azides, based on literature values for similar systems.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) with DBCO |
| Second-order rate constant (k₂) | ~10² - 10³ M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Typical Yield | > 90% | > 85% |
| Reactant Concentration | 10 µM - 1 mM | 10 µM - 1 mM |
| Copper(I) Concentration | 50 - 200 µM | N/A |
| Ligand Concentration | 250 - 1000 µM | N/A |
| Reducing Agent Concentration | 1 - 5 mM | N/A |
Visualizations
Experimental Workflows
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Logical Relationship: Method Selection
Caption: Decision tree for selecting between CuAAC and SPAAC.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The choice between them is primarily dictated by the specific requirements of the application. For in vitro applications where reaction speed is paramount, CuAAC is often the preferred method. For applications involving live cells or in vivo studies where biocompatibility is critical, SPAAC is the superior choice. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in designing and executing their bioconjugation strategies.
References
Gly-Gly-Gly-PEG2-Azide: A Versatile Linker for Advanced Protein Labeling
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gly-Gly-Gly-PEG2-azide is a hydrophilic linker molecule widely employed in bioconjugation and drug development.[1][2] Its unique structure, featuring a tri-glycine peptide, a polyethylene glycol (PEG) spacer, and a terminal azide group, offers a combination of flexibility, hydrophilicity, and bioorthogonal reactivity.[1] This combination of properties makes it an ideal tool for the precise and site-specific labeling of proteins, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2] The azide group allows for highly efficient and specific conjugation to alkyne-modified proteins via "click chemistry," a set of bioorthogonal reactions that proceed with high yield under mild, aqueous conditions.[1]
Chemical Properties and Features
The key features of this compound contribute to its utility in protein labeling:
| Feature | Description | Benefit in Protein Labeling |
| Azide Group (-N3) | A bioorthogonal reactive group that specifically reacts with alkyne groups. | Enables highly selective and efficient conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry").[1] |
| Tri-glycine (Gly-Gly-Gly) Peptide | A short, flexible peptide chain. | Provides a flexible and hydrophilic spacer arm, potentially improving the accessibility of the reactive group and the solubility of the resulting conjugate.[1] |
| PEG2 Spacer | A short diethylene glycol spacer. | Enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the labeled protein. It also provides spatial separation between the protein and the conjugated molecule.[1] |
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C12H23N7O5 |
| Molecular Weight | 345.36 g/mol [3] |
| Purity | >96%[3] |
Applications in Protein Labeling
The primary application of this compound is in the site-specific labeling of proteins for various research and therapeutic purposes.
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the synthesis of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The antibody directs the drug to cancer cells, minimizing off-target toxicity.
-
Bioconjugation: It facilitates the precise linking of biomolecules, such as proteins, peptides, and nucleic acids, to create novel conjugates for research and diagnostic applications.
-
Protein Labeling for Imaging and Detection: By conjugating fluorescent dyes or other reporter molecules, this linker can be used to label proteins for visualization and tracking in cells and tissues.
Experimental Protocols
The following are generalized protocols for labeling alkyne-modified proteins with this compound using either copper-catalyzed or strain-promoted click chemistry. Note: These protocols are starting points and may require optimization for specific proteins and applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is suitable for in vitro labeling of purified proteins that are not sensitive to low concentrations of copper.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Degassing equipment (optional, for oxygen-sensitive reactions)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Stock Solution Preparation:
| Reagent | Stock Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO or water | -20°C |
| CuSO4 | 20 mM | Water | Room Temperature |
| Sodium Ascorbate | 100 mM | Water (prepare fresh) | N/A |
| THPTA | 50 mM | Water | -20°C |
Reaction Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. The molar ratio of the linker to the protein should be optimized, but a 5 to 20-fold molar excess of the linker is a good starting point.
-
Prepare the Catalyst Premix: In a separate tube, premix the CuSO4 and THPTA solutions. A 1:5 molar ratio of CuSO4 to THPTA is commonly used.
-
Initiate the Reaction: Add the CuSO4/THPTA premix to the protein-linker mixture.
-
Add the Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.
-
Purification: Remove the excess reagents and byproducts by purifying the labeled protein using a suitable method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Quantitative Data for Optimization:
| Parameter | Range to Test |
| Molar excess of Linker | 2x - 50x |
| Final CuSO4 Concentration | 50 µM - 500 µM |
| Final Sodium Ascorbate Concentration | 1 mM - 5 mM |
| Reaction Time | 30 min - 24 hours |
| Temperature | 4°C - 37°C |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This copper-free click chemistry method is ideal for labeling proteins in living cells or in other environments where copper toxicity is a concern. This protocol requires the protein to be modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Strained alkyne (e.g., DBCO)-modified protein in a biocompatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Purification system (e.g., SEC, dialysis)
Stock Solution Preparation:
| Reagent | Stock Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO or water | -20°C |
Reaction Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the strained alkyne-modified protein and this compound. A 2 to 10-fold molar excess of the azide linker is a typical starting point.
-
Incubation: Gently mix the reaction and incubate at 37°C for 4-24 hours. The reaction kinetics of SPAAC are generally slower than CuAAC, so longer incubation times may be necessary.
-
Purification: Purify the labeled protein to remove unreacted linker using an appropriate method like SEC, dialysis, or spin filtration.
Quantitative Data for Optimization:
| Parameter | Range to Test | |---|---|---| | Molar excess of Linker | 2x - 20x | | Reaction Time | 1 hour - 48 hours | | Temperature | 4°C - 37°C |
Characterization of Labeled Proteins
After the labeling reaction and purification, it is essential to characterize the resulting protein conjugate to determine the labeling efficiency and the integrity of the protein.
Recommended Characterization Techniques:
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. |
| Mass Spectrometry (e.g., LC-MS) | To confirm the covalent attachment of the linker and to determine the drug-to-antibody ratio (DAR) in the case of ADCs. |
| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and to detect any aggregation. |
| Hydrophobic Interaction Chromatography (HIC) | For ADCs, to separate species with different drug-to-antibody ratios. |
| Functional Assays | To ensure that the biological activity of the protein (e.g., antigen binding for an antibody) is retained after labeling. |
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflows for protein labeling using this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Generalized Signaling Pathway of an Antibody-Drug Conjugate.
References
Application Notes and Protocols for Drug Delivery Applications of PEGylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylated Peptides in Drug Delivery
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides. While peptides offer high specificity and potency, their clinical utility is often hampered by a short plasma half-life, rapid renal clearance, and susceptibility to enzymatic degradation. PEGylation addresses these limitations by covalently attaching one or more PEG chains to the peptide, thereby increasing its hydrodynamic volume and providing a protective steric shield. This modification leads to a significant improvement in the peptide's pharmacokinetic and pharmacodynamic profile, making it a powerful tool in modern drug development.
Key Advantages of Peptide PEGylation:
-
Extended Circulatory Half-Life: The increased size of the PEG-peptide conjugate reduces its rate of kidney filtration, leading to longer retention in the bloodstream.
-
Enhanced Stability: The PEG chain protects the peptide from degradation by proteolytic enzymes.
-
Reduced Immunogenicity: The biocompatible PEG polymer can mask antigenic epitopes on the peptide, reducing the risk of an immune response.
-
Improved Solubility: PEGylation can increase the solubility of hydrophobic peptides, facilitating their formulation.
Quantitative Data on Clinically Relevant PEGylated Peptides
The following table summarizes the impact of PEGylation on the pharmacokinetic profiles of several therapeutic peptides.
| Peptide/Protein | Unmodified Half-Life | PEGylated Half-Life | PEG Size (kDa) | Therapeutic Application |
| Interferon-α2a | ~2-3 hours | ~77 hours | 12 (branched) | Hepatitis C, Cancer |
| Interferon-α2b | ~2-3 hours | ~40 hours | 12 (linear) | Hepatitis C, Cancer |
| Filgrastim (G-CSF) | ~3.5 hours | ~15-80 hours | 20 | Neutropenia |
| Liraglutide (GLP-1 Analog) | ~13 minutes | ~13 hours | N/A (fatty acid acylated) | Type 2 Diabetes |
| Peginesatide (EPO mimetic peptide) | N/A | ~48 hours (IV) | 40 | Anemia |
| Pegvisomant (GH receptor antagonist) | ~6 minutes | ~72-120 hours | 4-5 x 5 | Acromegaly |
Experimental Protocols
Protocol for N-terminal PEGylation of a Peptide
Objective: To selectively conjugate a PEG polymer to the N-terminal α-amine group of a peptide.
Materials:
-
Peptide with a free N-terminal amine.
-
Methoxy PEG-aldehyde (mPEG-CHO) or other N-terminal specific activated PEG.
-
Sodium cyanoborohydride (NaCNBH₃).
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 5.0-6.0.
-
Quenching Solution: 1 M Tris-HCl, pH 7.4.
-
Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Workflow for N-terminal Peptide PEGylation:
Caption: Workflow for the site-specific PEGylation of a peptide's N-terminus.
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 2-5 molar excess of mPEG-CHO to the peptide solution and mix gently.
-
Add a 20-50 molar excess of NaCNBH₃ to the reaction mixture.
-
Incubate the reaction at room temperature for 4-24 hours with gentle stirring. Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete, add the quenching solution to a final concentration of 50 mM to consume any unreacted mPEG-CHO.
-
Purify the PEGylated peptide from the reaction mixture using either SEC or RP-HPLC.
-
Characterize the purified product for identity, purity, and degree of PEGylation.
Protocol for Purification of PEGylated Peptides by Size-Exclusion Chromatography (SEC)
Objective: To separate the PEGylated peptide from the unreacted peptide and excess PEG based on hydrodynamic volume.
Materials and Equipment:
-
SEC column (e.g., Superdex 75 or similar, appropriate for the size of the conjugate).
-
HPLC system with a UV detector.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Crude PEGylation reaction mixture.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Filter the crude PEGylation reaction mixture through a 0.22 µm filter.
-
Inject an appropriate volume of the filtered sample onto the column.
-
Run the chromatography isocratically with the mobile phase.
-
Monitor the elution profile at 214 nm or 280 nm. The PEGylated peptide will elute earlier than the smaller, unmodified peptide.
-
Collect the fractions corresponding to the PEGylated peptide peak.
-
Analyze the collected fractions for purity by RP-HPLC and confirm identity by mass spectrometry.
Protocol for Characterization of PEGylated Peptides
A. MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight of the PEGylated peptide and confirm the degree of PEGylation.
Materials:
-
Purified PEGylated peptide.
-
MALDI Matrix: Sinapinic acid (for larger peptides) or α-cyano-4-hydroxycinnamic acid (CHCA).
-
Matrix Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% Trifluoroacetic acid (TFA).
-
MALDI target plate.
Procedure:
-
Prepare a saturated solution of the matrix in the matrix solvent.
-
Mix the purified PEGylated peptide solution (approx. 1 mg/mL) with the matrix solution in a 1:1 to 1:10 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry (dried-droplet method).
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. The spectrum of a PEGylated peptide will show a distribution of peaks due to the polydispersity of the PEG chain.
B. Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of the peptide post-PEGylation and compare it to the unmodified peptide.
Materials:
-
Purified PEGylated peptide and unmodified peptide.
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Quartz cuvette with a 1 mm path length.
-
CD Spectropolarimeter.
Procedure:
-
Prepare solutions of both the PEGylated and unmodified peptide in the CD buffer to a concentration of 0.1-0.2 mg/mL.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each peptide solution from 190 to 250 nm.
-
Subtract the baseline spectrum from the sample spectra.
-
Compare the spectra of the PEGylated and unmodified peptide. Significant changes may indicate alterations in the secondary structure.
Protocol for In Vitro Bioassay of a PEGylated GLP-1 Analog
Objective: To determine the biological activity of a PEGylated Glucagon-Like Peptide-1 (GLP-1) analog by measuring cAMP production in a cell-based assay.
Materials:
-
Cell line expressing the GLP-1 receptor (e.g., CHO-K1-GLP1R).
-
Unmodified GLP-1 and purified PEGylated GLP-1 analog.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Workflow for In Vitro Bioassay:
Caption: Workflow for assessing the in vitro potency of a GLP-1 analog.
Procedure:
-
Seed the GLP-1 receptor-expressing cells into a 96-well plate and culture overnight.
-
Prepare serial dilutions of the unmodified GLP-1 and the PEGylated GLP-1 analog.
-
Replace the cell culture medium with a stimulation buffer containing the peptide dilutions.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Plot the dose-response curves and calculate the EC50 values for both peptides to compare their potency.
Protocol for In Vivo Efficacy Testing in a Murine Model
Objective: To evaluate the pharmacokinetic profile and in vivo efficacy of a PEGylated peptide in a relevant mouse model.
Procedure:
-
Pharmacokinetic Study:
-
Administer a single dose of the unmodified and PEGylated peptide (e.g., via intravenous or subcutaneous injection) to different groups of mice.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).
-
Process the blood to obtain plasma and quantify the peptide concentration using a validated method (e.g., ELISA or LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (t½), clearance, and volume of distribution.
-
-
Efficacy Study (Example: Antidiabetic Peptide):
-
Use a diabetic mouse model (e.g., db/db mice).
-
Administer the unmodified and PEGylated peptide to different groups of mice.
-
Monitor blood glucose levels over time.
-
Perform an oral glucose tolerance test (OGTT) to assess the peptide's effect on glucose disposal.
-
Signaling Pathways
Simplified GLP-1 Receptor Signaling Pathway
Glucagon-Like Peptide-1 (GLP-1) and its analogs exert their effects by binding to the GLP-1 receptor, a G-protein coupled receptor, primarily on pancreatic β-cells. This interaction initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion.
Caption: A simplified diagram of the GLP-1 receptor signaling pathway leading to insulin secretion.
Site-Specific Protein Modification with Azide Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific modification of proteins using azide linkers. This powerful technology enables the precise introduction of various functionalities onto a protein of interest, facilitating a wide range of applications from basic research to drug development. Here, we cover enzymatic and genetic methods for azide incorporation and the subsequent bioorthogonal "click" chemistry reactions for protein labeling and conjugation.
Introduction to Site-Specific Protein Modification with Azides
Site-specific protein modification is crucial for understanding protein function, developing protein-based therapeutics, and creating novel biomaterials. The introduction of an azide group at a specific location on a protein provides a bioorthogonal chemical handle. This azide can then be selectively reacted with an alkyne- or cyclooctyne-containing molecule through a "click" reaction, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This two-step strategy allows for the precise attachment of a wide variety of payloads, including fluorophores, biotin, polyethylene glycol (PEG), and cytotoxic drugs, with high efficiency and specificity.
Methods for Site-Specific Azide Incorporation
There are several methods to introduce an azide group into a specific site within a protein. The choice of method depends on the protein of interest, the desired location of the modification, and the experimental system.
Unnatural Amino Acid (UAA) Incorporation via Amber Codon Suppression
This genetic method allows for the co-translational incorporation of an unnatural amino acid (UAA) containing an azide moiety at a specific site in a protein. This is achieved by repurposing a stop codon, typically the amber codon (TAG), to encode the UAA. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components.
Key UAAs with Azide Functionality:
-
p-Azido-L-phenylalanine (pAzF): A commonly used UAA that is structurally similar to phenylalanine.
-
L-Azidohomoalanine (AHA): A methionine analogue that can be incorporated in place of methionine in methionine-auxotrophic expression strains.
-
Nε-azidoacetyl-L-lysine: A lysine derivative with an azide group on the side chain.
Enzymatic Ligation
Enzymatic methods offer an alternative for site-specific modification of proteins post-translationally.
-
Sortase-Mediated Ligation (SML): The bacterial enzyme Sortase A recognizes a specific sorting signal (e.g., LPXTG) at the C-terminus of a protein and cleaves the peptide bond between the threonine and glycine. It then ligates a new peptide or molecule containing an N-terminal oligo-glycine sequence. By using a synthetic peptide containing an azide and an N-terminal glycine motif, the azide can be specifically attached to the C-terminus of the target protein.
"Click" Chemistry for Azide-Modified Proteins
Once the azide handle is installed, the protein can be conjugated to a molecule of interest using a click reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source. Ligands such as THPTA or TBTA are often used to stabilize the copper(I) ion and improve reaction efficiency in aqueous buffers.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst. This makes it ideal for use in living cells and other environments where copper toxicity is a concern.
Quantitative Data Comparison
The efficiency of site-specific modification can vary depending on the chosen method and the specific protein. The following tables summarize typical yields and efficiencies for different steps of the workflow.
Table 1: Efficiency of Site-Specific Azide Incorporation
| Method | Azide Moiety | Protein System | Typical Incorporation Efficiency/Yield | Reference |
| UAA Incorporation | p-Azido-L-phenylalanine (pAzF) | E. coli | 50-60% (can be increased to >95% with post-expression restoration) | [1] |
| L-Azidohomoalanine (AHA) | E. coli (Met-auxotroph) | High, can replace most Met residues | [2] | |
| Enzymatic Ligation | Azide-containing peptide | In vitro | >90% | [3] |
Table 2: Comparison of Click Chemistry Reaction Efficiencies
| Reaction | Alkyne/Cyclooctyne | Conditions | Typical Reaction Efficiency/Yield | Reference |
| CuAAC | Terminal Alkyne | Aqueous buffer, Cu(I), Ligand (THPTA) | >95% | [4] |
| SPAAC | DBCO | Aqueous buffer, Copper-free | >90% | [5] |
Experimental Protocols
Protocol for Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) via Amber Codon Suppression
This protocol describes the expression of a target protein containing pAzF at a specific site in E. coli.
Workflow Diagram:
Caption: Workflow for site-specific incorporation of pAzF.
Materials:
-
Expression plasmid containing the gene of interest.
-
pEVOL-pAzF plasmid (contains the engineered aaRS/tRNA pair for pAzF).
-
E. coli expression strain (e.g., BL21(DE3)).
-
p-Azido-L-phenylalanine (pAzF).
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Site-directed mutagenesis kit (e.g., QuikChange II).
-
Oligonucleotide primers for mutagenesis.
Protocol:
-
Site-Directed Mutagenesis:
-
Design primers to introduce an amber stop codon (TAG) at the desired position in your gene of interest.
-
Perform site-directed mutagenesis using a commercial kit according to the manufacturer's instructions.[6]
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Co-transform the E. coli expression strain with the expression plasmid containing the TAG codon and the pEVOL-pAzF plasmid.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add pAzF to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analyze the purified protein by SDS-PAGE and mass spectrometry to confirm the incorporation of pAzF.
-
Protocol for Sortase-Mediated Ligation (SML) with an Azide-Peptide
This protocol describes the C-terminal labeling of a target protein with an azide-containing peptide.
Workflow Diagram:
Caption: Workflow for Sortase-Mediated Ligation.
Materials:
-
Purified target protein with a C-terminal LPETG motif.
-
Synthetic peptide containing an azide group and an N-terminal tri-glycine (GGG) motif.
-
Recombinant Sortase A enzyme.
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the target protein (final concentration 10-50 µM), the azide-peptide (5-10 fold molar excess over the protein), and Sortase A (1-5 µM).
-
Add sortase reaction buffer to the desired final volume.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (or 37°C) for 1-4 hours. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Purify the labeled protein from the reaction mixture to remove the excess peptide and Sortase A. This can be done using affinity chromatography (if the target protein has a tag) or size-exclusion chromatography.
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE to confirm the increase in molecular weight due to the peptide ligation.
-
Confirm the presence of the azide group by mass spectrometry or by a subsequent click reaction with an alkyne-fluorophore.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified protein with a DBCO-containing fluorescent dye.
Workflow Diagram:
Caption: Workflow for a SPAAC reaction.
Materials:
-
Purified azide-modified protein.
-
DBCO-conjugated fluorophore (e.g., DBCO-PEG4-5/6-TAMRA).
-
Reaction buffer (e.g., PBS, pH 7.4).
Protocol:
-
Reaction Setup:
-
Dissolve the DBCO-fluorophore in DMSO to make a 10 mM stock solution.
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the DBCO-fluorophore (2-5 fold molar excess).
-
Add reaction buffer to the desired final volume. The final concentration of DMSO should be kept below 10% to avoid protein precipitation.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted DBCO-fluorophore using a desalting column or dialysis.
-
-
Analysis:
-
Confirm successful labeling by measuring the fluorescence of the protein solution.
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence imaging.
-
The degree of labeling can be quantified by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of UAA-containing protein | Low incorporation efficiency of the UAA. | Optimize the concentration of the UAA in the growth medium. Use a richer medium. Co-express chaperones to improve protein folding and solubility. |
| Toxicity of the UAA. | Lower the induction temperature and/or the concentration of the inducer (e.g., IPTG). | |
| Incomplete Sortase-mediated ligation | Inactive Sortase A enzyme. | Use freshly prepared or commercially sourced high-quality Sortase A. |
| Steric hindrance at the ligation site. | If possible, redesign the protein to have a more accessible C-terminus. | |
| Low efficiency of click reaction | Oxidation of Cu(I) to Cu(II) in CuAAC. | Use a copper-stabilizing ligand like THPTA or TBTA. Prepare the copper solution fresh. |
| Hydrolysis of DBCO reagent. | Store DBCO reagents under dry conditions and protected from light. | |
| Non-specific labeling | Aggregation of the protein or labeling reagent. | Perform the reaction in the presence of a non-ionic detergent (e.g., Tween-20). Optimize the buffer conditions (pH, salt concentration). |
Conclusion
Site-specific protein modification with azide linkers is a versatile and powerful strategy for a wide range of applications in research and drug development. By choosing the appropriate method for azide incorporation and the subsequent click chemistry reaction, researchers can precisely engineer proteins with novel functionalities. The protocols and data provided in these application notes serve as a guide to help scientists successfully implement these techniques in their own laboratories.
References
- 1. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. columbia.edu [columbia.edu]
Application Notes and Protocols: Gly-Gly-Gly-PEG2-azide in Hydrogel Formation
Introduction
Gly-Gly-Gly-PEG2-azide is a functionalized polyethylene glycol (PEG) linker that plays a crucial role in the formation of biocompatible hydrogels. This molecule incorporates a tri-glycine sequence, which can enhance biocompatibility and provide sites for enzymatic degradation, and a terminal azide group, enabling covalent crosslinking through highly efficient and specific "click chemistry" reactions. These characteristics make it an invaluable tool for researchers and professionals in drug development and tissue engineering, allowing for the creation of well-defined and tunable hydrogel matrices for a variety of biomedical applications.
Mechanism of Action: Azide-Alkyne Click Chemistry
The terminal azide group of this compound allows it to readily participate in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This reaction involves the formation of a stable triazole linkage with an alkyne-functionalized molecule. There are two primary strategies for this cycloaddition in the context of hydrogel formation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the rapid and specific ligation of terminal alkynes and azides. While highly effective, the potential cytotoxicity of the copper catalyst must be considered for biomedical applications, often requiring purification steps to remove residual copper.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative employs a strained cyclooctyne (e.g., dibenzocyclooctyne, DIBO) that reacts spontaneously with the azide. SPAAC is particularly advantageous for applications involving living cells due to its bioorthogonal nature, proceeding rapidly at physiological conditions without the need for a toxic catalyst.
The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for in situ cell encapsulation and other applications where biocompatibility is paramount.
Quantitative Data Summary
The following tables provide representative quantitative data for PEG-based hydrogels formed via click chemistry. The exact values for a hydrogel system incorporating this compound would need to be determined empirically.
Table 1: Mechanical Properties of PEG Hydrogels
| Hydrogel Formulation | Polymer Concentration (wt%) | Storage Modulus (G') (kPa) | Swelling Ratio (q) |
| 4-arm PEG-alkyne + linear PEG-azide | 5% | 1-5 | 20-25 |
| 4-arm PEG-alkyne + linear PEG-azide | 10% | 10-20 | 10-15 |
| 8-arm PEG-alkyne + linear PEG-azide | 5% | 5-10 | 15-20 |
| 8-arm PEG-alkyne + linear PEG-azide | 10% | 25-40 | 5-10 |
Table 2: Drug Release Kinetics from PEG Hydrogels
| Drug Loaded | Hydrogel Formulation | Release Half-life (t½) (hours) | Burst Release (%) |
| Doxorubicin | 5% 4-arm PEG | 72 | 15 |
| Doxorubicin | 10% 4-arm PEG | 120 | 8 |
| Vancomycin | 5% 8-arm PEG | 48 | 20 |
| Vancomycin | 10% 8-arm PEG | 96 | 12 |
Experimental Protocols
Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel by reacting this compound with a dibenzocyclooctyne (DIBO)-functionalized polymer, such as a multi-arm PEG-DIBO.
Materials:
-
This compound
-
Multi-arm PEG-DIBO (e.g., 4-arm PEG-DIBO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in sterile PBS.
-
Prepare a 10 mM stock solution of 4-arm PEG-DIBO in sterile PBS.
-
-
Hydrogel Formulation:
-
In a microcentrifuge tube, combine the this compound and 4-arm PEG-DIBO stock solutions in a 1:1 stoichiometric ratio of azide to DIBO groups.
-
The final polymer concentration can be adjusted by varying the volume of PBS added. For a 5% (w/v) hydrogel, adjust the final volume accordingly.
-
Gently vortex the solution for 10-15 seconds to ensure thorough mixing.
-
-
Gelation:
-
Pipette the mixed solution into the desired mold or well plate.
-
Allow the solution to stand at room temperature or 37°C. Gelation should occur within 5-30 minutes, depending on the polymer concentration and temperature.
-
Confirm gelation by tilting the container; the hydrogel should not flow.
-
-
Washing (Optional):
-
Once gelled, the hydrogel can be washed with PBS to remove any unreacted components.
-
Protocol 2: Cell Encapsulation in a SPAAC-Crosslinked Hydrogel
This protocol details the encapsulation of cells within a hydrogel formed by the reaction of this compound and a DIBO-functionalized polymer.
Materials:
-
This compound
-
Multi-arm PEG-DIBO
-
Cell culture medium (e.g., DMEM)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells of interest
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in cell culture medium and determine the cell density using a hemocytometer.
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh, serum-free medium to achieve the desired final cell concentration (e.g., 1 x 10^6 cells/mL).
-
-
Prepare Pre-gel Solutions:
-
Prepare sterile, concentrated stock solutions of this compound and multi-arm PEG-DIBO in serum-free cell culture medium.
-
-
Cell Encapsulation:
-
In a sterile microcentrifuge tube, gently mix the cell suspension with the this compound stock solution.
-
Add the multi-arm PEG-DIBO stock solution to the cell/azide mixture. Pipette gently to mix, avoiding the formation of air bubbles.
-
Quickly transfer the final mixture to a sterile culture plate or mold.
-
-
Gelation and Culture:
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator for 15-45 minutes.
-
After gelation, add pre-warmed cell culture medium to the hydrogel construct.
-
Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.
-
Visualizations
Application Notes and Protocols for PROTAC Development Utilizing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[2] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the 26S proteasome.[2]
A critical component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount to the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[] Polyethylene glycol (PEG) linkers have emerged as a valuable tool in PROTAC design due to their ability to enhance hydrophilicity and improve the pharmacokinetic properties of the molecule.[] The flexible nature of PEG chains can also provide the necessary spatial orientation to facilitate productive ternary complex formation.[]
This document provides detailed application notes and experimental protocols for the development and evaluation of PROTACs incorporating PEG linkers.
Mechanism of Action of PEGylated PROTACs
The fundamental mechanism of a PEGylated PROTAC mirrors that of other PROTACs, centered around the ubiquitin-proteasome system (UPS).
The process begins with the PEGylated PROTAC entering the cell and binding to both the POI and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This binding event forms a ternary complex, bringing the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome into smaller peptides, and the PROTAC molecule is released to engage in another degradation cycle.
Signaling Pathway Modulation by PROTACs
By degrading specific proteins, PROTACs can potently modulate downstream signaling pathways. Two key examples are the degradation of the Androgen Receptor (AR) in prostate cancer and KRAS G12C in various cancers.
Androgen Receptor (AR) Degradation Pathway
The Androgen Receptor is a key driver of prostate cancer.[1] Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation and survival.[1][4] PROTACs that target AR for degradation can effectively shut down this pro-survival signaling.
KRAS G12C Degradation and MAPK Pathway Inhibition
Mutations in the KRAS gene are prevalent in many cancers. The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways like the MAPK/ERK pathway, driving uncontrolled cell growth.[2][5] PROTACs targeting KRAS G12C can lead to its degradation, thereby inhibiting this oncogenic signaling cascade.[2]
Quantitative Data on PEGylated PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal level of degradation (Dmax). The following table summarizes data for representative PROTACs, some of which are known to incorporate PEG or similar flexible linkers.
| PROTAC Name/Series | Target Protein | E3 Ligase | Linker Type/Length | Cell Line | DC50 | Dmax | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | Proprietary (likely includes PEG elements) | VCaP | ~1 nM | >90% | [6] |
| HDAC PROTAC (Compound 22) | HDAC3 | VHL | PEG-based | HCT116 | 0.44 ± 0.03 µM | 77% | [7] |
| BTK PROTAC (NC-1) | BTK | CRBN | PEG-based | Mino | 2.2 nM | 97% | [8] |
| BRD4 PROTAC (dBET series) | BRD4 | CRBN | PEG (varying lengths) | H661 | <0.5 µM (0, 4-5 PEG units) | Not specified | [9] |
| BRD4 PROTAC (dBET series) | BRD4 | CRBN | PEG (varying lengths) | H661 | >5 µM (1-2 PEG units) | Not specified | [9] |
| KRAS G12C PROTAC (LC-2) | KRAS G12C | VHL | Proprietary (likely includes PEG elements) | Various | Not specified | Potent degradation | [10] |
Experimental Protocols
General Synthesis of a PEGylated PROTAC
The synthesis of a PROTAC typically involves a modular approach, connecting the POI ligand, the PEG linker, and the E3 ligase ligand. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and efficient method for the final conjugation step.[9]
Workflow for PROTAC Synthesis:
Example Protocol: Synthesis of a BRD4-targeting PROTAC via Click Chemistry [9]
-
Synthesis of Warhead-Azide:
-
Start with a known BRD4 inhibitor (e.g., JQ1).
-
Chemically modify the inhibitor to introduce a linker attachment point.
-
React the modified inhibitor with an azide-containing reagent (e.g., 2-azidoethan-1-amine) to form the warhead-azide conjugate.
-
-
Synthesis of E3 Ligand-Alkyne:
-
Start with a known CRBN ligand (e.g., pomalidomide).
-
Modify the ligand to introduce a linker attachment point.
-
React the modified ligand with an alkyne-containing PEG linker of desired length.
-
-
Click Chemistry Reaction:
-
Dissolve the warhead-azide and E3 ligand-alkyne in a suitable solvent (e.g., DMF).
-
Add a copper(I) catalyst (e.g., copper(I) iodide) and a ligand (e.g., TBTA) to facilitate the cycloaddition.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Purification:
-
Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
Quantitative Western Blot for DC50 and Dmax Determination
This protocol outlines the steps to determine the potency of a PROTAC in degrading a target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Plot the normalized POI levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]
-
NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify PROTAC binding to its target and the formation of the ternary complex.[12][13][14]
Target Engagement Assay Protocol: [12][14]
-
Cell Preparation:
-
Co-transfect cells with a plasmid encoding the POI fused to NanoLuc® luciferase and a plasmid for a fluorescent tracer that binds to the POI.
-
-
Assay Execution:
-
Plate the transfected cells in a white, 96-well plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add serial dilutions of the PROTAC.
-
Add the Nano-Glo® substrate.
-
Measure the BRET signal (ratio of acceptor emission to donor emission).
-
-
Data Analysis:
-
A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.
-
Plot the BRET ratio against the PROTAC concentration to determine the IC50 value.
-
Ternary Complex Formation Assay Protocol: [13]
-
Cell Preparation:
-
Co-transfect cells with a plasmid encoding the POI fused to NanoLuc® luciferase and a plasmid encoding the E3 ligase fused to HaloTag®.
-
-
Assay Execution:
-
Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.
-
Add serial dilutions of the PROTAC.
-
Add the Nano-Glo® substrate.
-
Measure the BRET signal.
-
-
Data Analysis:
-
An increase in the BRET signal indicates the proximity of the POI and the E3 ligase, confirming ternary complex formation.
-
Plot the BRET ratio against the PROTAC concentration.
-
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP is a classic technique to verify protein-protein interactions, including the PROTAC-induced ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the POI or the E3 ligase, coupled to magnetic or agarose beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the POI, the E3 ligase, and the PROTAC (if an antibody is available). The presence of all three components in the eluate from the PROTAC-treated sample confirms the formation of the ternary complex.
-
Conclusion
The development of PROTACs utilizing PEG linkers represents a significant advancement in targeted protein degradation. The enhanced solubility and favorable pharmacokinetic properties conferred by PEG linkers make them an attractive choice for PROTAC design. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of novel PEGylated PROTACs for therapeutic applications. Careful optimization of the linker length and composition, in conjunction with rigorous experimental validation, is crucial for the successful development of potent and selective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. youtube.com [youtube.com]
- 12. selvita.com [selvita.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gly-Gly-Gly-PEG2-azide for Surface Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gly-Gly-Gly-PEG2-azide is a versatile heterobifunctional linker molecule widely employed in bioconjugation and surface functionalization. Its structure comprises a tri-glycine (Gly-Gly-Gly) peptide, a short polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of moieties imparts desirable properties for various biomedical applications. The tri-glycine sequence offers flexibility and can act as a recognition motif for certain proteases, while the hydrophilic PEG spacer enhances water solubility and reduces non-specific protein adsorption. The terminal azide group is a key functional handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]
These characteristics make this compound an ideal candidate for the controlled immobilization of biomolecules, such as peptides, proteins, and small molecules, onto a variety of surfaces. This functionalization is critical for the development of advanced biomaterials, biosensors, and platforms for studying cell-surface interactions.
Key Features and Applications
| Feature | Description | Reference |
| Tri-glycine Peptide | Provides a flexible, hydrophilic spacer and can serve as a cleavage site for specific proteases in certain applications. | [1] |
| PEG2 Spacer | A short polyethylene glycol linker that improves solubility and minimizes steric hindrance, reducing non-specific binding of proteins to the surface. | [1] |
| Terminal Azide Group | Enables covalent conjugation to alkyne-modified molecules via highly efficient and specific "click chemistry" reactions (CuAAC or SPAAC). | [1] |
| Biocompatibility | The components of the linker are generally considered biocompatible, making it suitable for applications involving live cells. |
Primary Applications Include:
-
Biomaterial Engineering: Creation of bioactive surfaces that can promote specific cell adhesion, proliferation, and differentiation.
-
Biosensor Development: Immobilization of antibodies, enzymes, or other recognition elements for the detection of specific analytes.
-
Drug Delivery: Functionalization of nanoparticles and other drug carriers for targeted delivery.[1]
-
Fundamental Cell Biology Research: Creation of defined surfaces to study cell signaling, migration, and other cellular processes.
Experimental Protocols
This section provides detailed protocols for the functionalization of a carboxylated surface with this compound and subsequent bioconjugation of an alkyne-containing peptide (e.g., RGD).
Protocol 1: Immobilization of this compound onto a Carboxylated Surface
Materials:
-
Carboxylated substrate (e.g., carboxyl-functionalized glass slide or microplate)
-
Gly-Gly-Gly-PEG2-amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Anhydrous Dimethylformamide (DMF)
-
Azido-dPEG®-NHS Ester (or similar azidation reagent)
-
Deionized (DI) water
Procedure:
-
Surface Preparation: Clean the carboxylated substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 10 mg/mL EDC and 5 mg/mL NHS in Activation Buffer.
-
Immerse the substrate in the EDC/NHS solution and incubate for 30 minutes at room temperature with gentle agitation.
-
Rinse the substrate thoroughly with DI water and then with the Coupling Buffer.
-
-
Coupling of Gly-Gly-Gly-PEG2-amine:
-
Immediately after activation, immerse the substrate in a solution of 1-5 mg/mL Gly-Gly-Gly-PEG2-amine in Coupling Buffer.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching of Unreacted NHS-esters:
-
Transfer the substrate to the Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted NHS-ester groups.
-
-
Washing:
-
Wash the substrate three times with PBST for 5 minutes each, followed by a final rinse with DI water.
-
Dry the substrate under a stream of nitrogen.
-
-
Surface Azidation:
-
Prepare a solution of Azido-dPEG®-NHS Ester in anhydrous DMF at a concentration of 10 mg/mL.
-
Immerse the amine-functionalized surface in the azidation reagent solution and incubate for 2 hours at room temperature.
-
Wash the surface extensively with DMF, followed by ethanol and finally DI water.
-
Dry the azide-functionalized surface under a stream of nitrogen.
-
Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Peptide
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-containing peptide (e.g., Alkyne-RGD) to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-modified peptide (e.g., Alkyne-RGD)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-buffered saline (TBS), pH 7.4
-
DI water
Procedure:
-
Prepare Click Chemistry Reaction Cocktail:
-
Prepare stock solutions: 100 mM CuSO4 in DI water and 500 mM sodium ascorbate in DI water. Note: Prepare the sodium ascorbate solution fresh.
-
In a conical tube, prepare the reaction cocktail. For a 1 mL final volume, add:
-
880 µL of a 1 mg/mL solution of Alkyne-RGD in TBS.
-
20 µL of 100 mM CuSO4.
-
100 µL of 500 mM sodium ascorbate.
-
-
Mix gently but thoroughly. The solution should turn a light yellow/orange color.
-
-
Conjugation Reaction:
-
Place the azide-functionalized substrate in a suitable reaction vessel.
-
Add the click chemistry reaction cocktail to the substrate, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Washing:
-
Remove the reaction cocktail and wash the substrate three times with PBST for 5 minutes each.
-
Rinse with DI water and dry under a stream of nitrogen.
-
The surface is now functionalized with the peptide and ready for cell-based assays or further characterization.
-
Surface Characterization
The successful functionalization of the surface can be verified using various surface-sensitive techniques. The following table provides representative data that might be expected from such analyses.
| Characterization Technique | Expected Outcome for Successful Functionalization | Representative Quantitative Data |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of the N 1s peak after immobilization of the azide linker, with a characteristic high binding energy component for the azide group (~404 eV). | N 1s peak intensity increases from 0% to ~5-10% atomic concentration. |
| Contact Angle Goniometry | A decrease in the water contact angle after PEGylation, indicating a more hydrophilic surface. | Unmodified surface: ~70-80°; After functionalization: ~40-50°. |
| Atomic Force Microscopy (AFM) | An increase in surface roughness may be observed, though the change might be subtle for a monolayer. | Root mean square (RMS) roughness may increase by 0.1-0.5 nm. |
| Fluorescence Microscopy | If a fluorescently tagged alkyne molecule is used, a uniform fluorescence signal should be observed across the surface. | Signal-to-noise ratio > 10. |
Visualization of Workflows and Pathways
Experimental Workflow for Surface Functionalization
The following diagram illustrates the overall workflow for preparing a bioactive surface using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Gly-Gly-Gly-PEG2-azide Conjugations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of conjugations involving Gly-Gly-Gly-PEG2-azide.
Troubleshooting Guide
This guide addresses specific issues that may arise during conjugation experiments using this compound.
Issue 1: Low or No Conjugation Product Observed
If you are observing low or no yield of your desired conjugate, consider the following potential causes and solutions.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Reaction Type Specific Issues | |
| For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): | |
| Inactive Copper Catalyst | The Cu(I) oxidation state is essential for catalysis and is oxygen-sensitive[1]. Ensure you are using a reducing agent like sodium ascorbate to maintain the Cu(I) state. Prepare the catalyst by first mixing CuSO₄ with the ligand before adding it to the reaction mixture, and then initiate the reaction by adding sodium ascorbate[1][2]. |
| Inappropriate Copper Concentration | Optimal copper concentrations for bioconjugation are typically between 50 and 100 µM[1]. Higher concentrations can lead to protein aggregation or damage. |
| Insufficient Ligand | A water-soluble ligand like THPTA is crucial to stabilize the Cu(I) catalyst and prevent its oxidation[3]. Use at least five equivalents of ligand relative to the copper sulfate[1]. |
| Oxidative Damage to Biomolecules | The combination of copper and sodium ascorbate can generate reactive oxygen species[1]. Consider adding aminoguanidine to the reaction mixture to intercept byproducts of ascorbate oxidation[1]. |
| For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): | |
| Steric Hindrance | The bulky nature of some strained alkynes (e.g., DBCO, BCN) can lead to steric hindrance, which may impede conjugation to sterically hindered sites on your biomolecule[4]. The Gly-Gly-Gly-PEG2 linker is designed to provide flexibility and reduce steric hindrance, but this can still be a factor[5]. |
| Slower Reaction Kinetics | SPAAC reactions are generally slower than CuAAC reactions[4]. You may need to increase the reaction time or the concentration of your reactants. |
| General Reaction Conditions | |
| Suboptimal pH | The ideal pH for the reaction will depend on the specific biomolecule being conjugated. For reactions targeting primary amines on proteins, a pH range of 7-9 is common for NHS ester reactions to attach the azide or alkyne, while a pH of 6.5-7.5 is often optimal for maleimide-thiol conjugations. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., glycine, sodium azide) can compete with the desired reaction. It is recommended to perform a buffer exchange into a non-interfering buffer like PBS prior to conjugation[]. |
| Low Reactant Concentration | Conjugation efficiency is dependent on the concentration of the reactants[7]. If your biomolecule is at a very low concentration, the reaction rate may be exceedingly slow[8]. Consider concentrating your sample if possible. |
| Purity of Biomolecule | Impurities in your biomolecule sample can interfere with the conjugation reaction. Ensure your protein or other biomolecule is of high purity (>95%). |
| Storage and Handling of Reagents | Ensure that your this compound and other reagents have been stored correctly, typically at -20°C or -80°C in a dry environment, to maintain their stability[9][10]. |
Troubleshooting Workflow
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | AxisPharm [axispharm.com]
- 7. alphathera.com [alphathera.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Gly-Gly-Gly-PEG2-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Gly-Gly-Gly-PEG2-azide.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is a hydrophilic molecule due to its tri-glycine and short polyethylene glycol (PEG) components. It is expected to be soluble in aqueous solutions and polar organic solvents. While specific quantitative data for this molecule is limited, a similar compound, Gly-Gly-Gly-PEG4-azide, has a reported solubility of 100 mg/mL in dimethyl sulfoxide (DMSO) with the aid of sonication.
Q2: Which solvent should I try first to dissolve this compound?
A2: For most applications, especially those involving biological systems, it is recommended to first attempt to dissolve this compound in an aqueous solvent such as deionized water or a buffer like phosphate-buffered saline (PBS). If aqueous solubility is insufficient for your required concentration, polar organic solvents like DMSO, dimethylformamide (DMF), or methanol can be used.
Q3: My this compound is not dissolving in water. What should I do?
A3: If you are experiencing difficulty dissolving the compound in water, please refer to the troubleshooting guide below. Several factors can influence solubility, including the presence of aggregates, the pH of the solution, and the dissolution technique.
Troubleshooting Guide
Issue 1: The compound appears as a film or clump and does not readily dissolve in water.
This may be due to the lyophilized powder forming aggregates. The following steps can be taken to aid dissolution.
Recommended Protocol for Aqueous Solubilization:
-
Equilibration: Allow the vial containing the lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Initial Solvent Addition: Add a small amount of sterile, deionized water or your desired aqueous buffer (e.g., PBS) to the vial to create a concentrated stock solution.
-
Gentle Agitation: Gently swirl the vial or pipette the solution up and down to encourage dissolution. Avoid vigorous vortexing, which can introduce air and potentially lead to aggregation of some peptides.
-
Sonication: If the compound does not fully dissolve with gentle agitation, place the vial in a bath sonicator for 5-10 minute intervals. Monitor the solution for clarity. Be cautious with sonication as prolonged exposure can potentially degrade the peptide.
-
pH Adjustment: If solubility remains an issue, the pH of the solution can be slightly adjusted. Since the peptide backbone has a neutral charge, slight shifts in pH are generally not expected to have a dramatic effect, but it can help in some cases. For acidic peptides, a slightly basic buffer might aid solubility, while for basic peptides, a slightly acidic buffer might be beneficial.
-
Dilution: Once the concentrated stock solution is clear, it can be diluted to the final desired concentration with your aqueous buffer.
Issue 2: The solution is cloudy or contains visible particulates.
Cloudiness or the presence of particulates indicates incomplete dissolution or aggregation.
Troubleshooting Steps:
-
Sonication: As mentioned above, sonication is an effective method for breaking up aggregates.
-
Filtration: If sonication does not resolve the issue, the solution can be filtered through a 0.22 µm syringe filter to remove any insoluble aggregates. Note that this will remove a portion of the compound and may affect the final concentration.
-
Co-solvent Approach: If aqueous solubility is limiting for your desired concentration, consider preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your downstream experiments.
Quantitative Solubility Data (Reference)
The following table summarizes the known solubility information for a closely related compound, which can be used as a guideline.
| Compound | Solvent | Reported Solubility | Notes |
| Gly-Gly-Gly-PEG4-azide | DMSO | 100 mg/mL | Requires sonication to achieve. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the calculated volume of deionized water or desired buffer (e.g., PBS pH 7.4) to achieve the target concentration.
-
Gently agitate the vial by swirling or flicking.
-
If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution for clarity. If it is clear, the compound is dissolved.
-
Store the stock solution as recommended on the product data sheet, typically at -20°C or -80°C.
Protocol 2: Preparation of a DMSO Stock Solution
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Gently agitate the vial.
-
If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution, as recommended for similar compounds.
-
Once the solution is clear, it can be used or aliquoted and stored at -20°C or -80°C. When using in aqueous-based assays, ensure the final DMSO concentration is tolerated by the experimental system.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Technical Support Center: Gly-Gly-Gly-PEG2-azide Click Chemistry
Welcome to the technical support center for Gly-Gly-Gly-PEG2-azide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the CuAAC reaction with peptides?
A1: The most prevalent side reactions in peptide-based CuAAC are copper-mediated oxidative damage to the peptide and reactions involving byproducts of the reducing agent. Specifically, reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can lead to the oxidation of susceptible amino acid residues such as methionine, cysteine, and histidine.[1][2] Additionally, oxidation of sodium ascorbate can produce reactive carbonyl compounds that may form adducts with amine-containing residues like lysine.[1] Another potential side reaction is the oxidative homocoupling of the alkyne partner, though this can be minimized by maintaining an excess of the reducing agent.[3][4]
Q2: Can the azide group on my this compound be unintentionally reduced during my experimental workflow?
A2: Yes, the azide group is susceptible to reduction under certain conditions. For instance, phosphine-based reducing agents like tris(2-carboxyethyl)phosphine (TCEP), often used to cleave disulfide bonds in proteins or peptides prior to conjugation, can reduce the azide to an amine via a Staudinger reaction.[5] If disulfide reduction is necessary, dithiothreitol (DTT) is a more compatible alternative as it is less likely to reduce the azide.[5]
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low reaction yields can stem from several factors. A primary cause can be the inaccessibility of the alkyne group on your binding partner, which may be buried within the three-dimensional structure of the peptide or protein.[6] In such cases, performing the reaction under denaturing conditions (e.g., using DMSO) can improve accessibility.[6] Other causes include insufficient reducing agent, leading to an inadequate concentration of the active Cu(I) catalyst, or inhibition of the catalyst by excess alkyne.[1][7] Finally, the presence of chelating moieties within your peptide sequence can sequester the copper catalyst, reducing its availability for the reaction.[8]
Q4: Is the triazole ring formed during the click reaction stable?
A4: The 1,2,3-triazole ring formed via CuAAC is exceptionally stable. It is resistant to hydrolytic cleavage, enzymatic degradation, and redox reactions, making it an excellent and robust linker in bioconjugation applications.[2][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inaccessible alkyne group due to peptide folding. | Perform the reaction in the presence of a denaturing agent like DMSO.[6] |
| Insufficient Cu(I) catalyst. | Ensure an adequate concentration of sodium ascorbate (typically 5 mM) is used to fully reduce the Cu(II) precursor.[6][7] | |
| Catalyst inhibition by excess alkyne. | For the Cu-THPTA catalyst system, keep the alkyne concentration below 5 mM.[1][7] | |
| Copper chelation by the biomolecule. | Increase the copper-ligand concentration or add a competing metal ion like Ni(II) or Zn(II) to occupy the metal-binding sites.[1] | |
| Presence of Unwanted Byproducts (e.g., dimers, adducts) | Oxidative damage to the peptide from reactive oxygen species. | Use a copper-chelating ligand such as THPTA or TBTA to stabilize the Cu(I) and minimize ROS generation.[1][4] Consider degassing solutions to reduce oxygen levels. |
| Reaction of ascorbate byproducts with the peptide. | Add a scavenger for reactive carbonyls, such as aminoguanidine, to the reaction mixture.[1] | |
| Alkyne homodimerization. | Maintain a slight excess of sodium ascorbate to prevent oxidative homocoupling.[3] | |
| Loss of Biological Activity of the Conjugate | Oxidation of critical amino acid residues (e.g., His, Met, Cys). | Use a protective copper ligand and ensure all reagents are fresh. Minimize reaction time and temperature where possible.[1] |
| Modification of essential amine groups by ascorbate byproducts. | Incorporate a carbonyl scavenger like aminoguanidine in the reaction buffer.[1] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol is a starting point and may require optimization for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
(Optional) Prepare a 100 mM stock solution of aminoguanidine in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule and the this compound. The final concentration of the limiting reagent is typically in the micromolar range. A slight excess (1.5-2 fold) of the azide component is often used.[6]
-
Premix the CuSO₄ and ligand solutions. For every 1 µL of 20 mM CuSO₄, add 2.5 µL of 50 mM THPTA (for a 1:5 copper-to-ligand ratio).[6]
-
Add the premixed copper/ligand solution to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[6]
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.
-
Quantitative Analysis of a Model CuAAC Reaction
The following table summarizes the expected outcomes for a model reaction between an alkyne-peptide and this compound under different conditions.
| Condition | [CuSO₄] (µM) | [Ligand] (µM) | [Ascorbate] (mM) | Yield (%) | Purity (%) | Notes |
| Standard | 100 | 500 (THPTA) | 5 | >95 | >95 | Optimized conditions for efficient conjugation. |
| No Ligand | 100 | 0 | 5 | 60-70 | 80-90 | Slower reaction rate and increased potential for peptide damage. |
| Low Ascorbate | 100 | 500 (THPTA) | 1 | 40-50 | 90-95 | Incomplete reaction due to insufficient reduction of Cu(II).[7] |
| Excess Alkyne | 100 | 500 (THPTA) | 5 | 70-80 | >95 | Inhibition of the Cu-THPTA catalyst can reduce the overall yield.[1][7] |
Visual Guides
CuAAC Reaction and Potential Side Reactions
Caption: The desired CuAAC pathway and common side reactions.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing low-yield CuAAC reactions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. qyaobio.com [qyaobio.com]
Optimizing Reaction Conditions for Gly-Gly-Gly-PEG2-azide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Gly-Gly-Gly-PEG2-azide. This guide addresses common challenges encountered during peptide synthesis, PEGylation, and azide functionalization, offering detailed experimental protocols and data-driven recommendations.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield During Solid-Phase Peptide Synthesis (SPPS) | - Incomplete Deprotection: The Fmoc protecting group may not be fully removed, preventing the next amino acid from coupling efficiently. - Poor Coupling Efficiency: Steric hindrance or aggregation of the growing peptide chain can impede the coupling reaction. Repetitive sequences, like Gly-Gly-Gly, can sometimes present challenges.[1][2] - Peptide Aggregation: Hydrophobic peptides or those prone to forming secondary structures can aggregate on the resin, blocking reactive sites.[1][3] | - Extend Deprotection Time: Increase the piperidine treatment time or perform a second deprotection step. - Use a Stronger Coupling Reagent: Switch to a more reactive coupling reagent like HATU, HCTU, or COMU.[4][5] - Double Couple: Repeat the coupling step for challenging residues to ensure complete reaction.[2] - Incorporate Chaotropic Agents: Add agents like isopropanol or use a solvent mixture that disrupts secondary structures. |
| Presence of Deletion Sequences in Final Product | - Inefficient Amino Acid Coupling: Similar to low yield, incomplete coupling leads to peptides missing one or more glycine residues. | - Optimize Coupling Conditions: Increase the concentration of the amino acid and coupling reagent.[2] Consider pre-activation of the amino acid. - Monitor Coupling Completion: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the absence of free amines before proceeding to the next step.[6] |
| Side Reactions During Peptide Synthesis | - Aspartimide Formation: If aspartic acid were present, it could form a cyclic imide, leading to a mass-neutral impurity that is difficult to separate.[2][7] - Diketopiperazine Formation: The N-terminal dipeptide can cyclize and cleave from the resin, particularly with proline or glycine in the sequence.[6] | - Use Protecting Groups for Aspartic Acid: While not in Gly-Gly-Gly, for other sequences, use protecting groups on the aspartic acid side chain that minimize this side reaction.[7] - Careful Selection of N-terminal Protecting Group: For the first two amino acids, ensure coupling conditions are efficient to minimize the time the free N-terminus is available for cyclization. |
| Low PEGylation Efficiency | - Inactive PEG Reagent: The PEG reagent may have hydrolyzed due to moisture. - Suboptimal Reaction pH: The pH of the reaction mixture is crucial for the reactivity of the targeted functional group on the peptide.[8][9] - Steric Hindrance: The peptide's conformation may hinder the accessibility of the N-terminal amine. | - Use Fresh, Dry Reagents: Store PEG reagents under inert gas and desiccated. Prepare solutions immediately before use.[10] - Adjust Reaction pH: For N-terminal PEGylation with NHS esters, maintain a pH between 7 and 9.[9] - Increase PEG Reagent Excess: Use a higher molar excess of the PEG reagent to drive the reaction to completion. |
| Incomplete Azide Installation | - Inefficient Nucleophilic Substitution: The reaction of the PEG-mesylate or -tosylate with sodium azide may be slow or incomplete. - Side Reactions: The azide reagent can be sensitive to acidic conditions. | - Optimize Reaction Conditions: Increase the reaction temperature and/or time for the substitution reaction. Ensure anhydrous conditions. A typical procedure involves refluxing in ethanol for 12 hours.[11] - Use a Suitable Solvent: Solvents like DMF or ethanol are commonly used for this reaction.[11] |
| Difficulty in Purifying the Final Product | - Co-elution of Impurities: Unreacted starting materials or byproducts may have similar retention times to the desired product in reverse-phase HPLC. - Aggregation of the PEGylated Peptide: The final product may aggregate, leading to broad peaks and poor separation. | - Optimize HPLC Gradient: Use a shallower gradient during elution to improve the separation of closely related species. - Employ Alternative Purification Techniques: Consider ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) as complementary purification steps.[12][][14] IEX can separate based on charge differences, while SEC separates based on size, which is effective for removing un-PEGylated peptide.[12] |
Frequently Asked Questions (FAQs)
Peptide Synthesis
Q1: Which coupling reagent is best for the Gly-Gly-Gly sequence?
For a simple sequence like triglycine, standard coupling reagents such as HBTU or TBTU are often sufficient.[5] However, to ensure high coupling efficiency and minimize the risk of deletion sequences, more powerful reagents like HATU or HCTU can be used, especially if aggregation is observed.[4] Phosphonium-based reagents like PyBOP are also a good choice as they tend to give cleaner reactions than uronium-based reagents.
Q2: How can I monitor the progress of the solid-phase peptide synthesis?
The completion of each coupling and deprotection step can be monitored using qualitative colorimetric tests. The most common is the Kaiser (ninhydrin) test, which detects free primary amines. A negative Kaiser test (yellow beads) after a coupling step indicates that the reaction is complete.[6]
PEGylation
Q3: What are the optimal reaction conditions for N-terminal PEGylation of a peptide?
For PEGylation of the N-terminal amine using a PEG-NHS ester, the reaction is typically carried out in a non-amine containing buffer at a pH of 7-9.[9] A molar excess of the PEG reagent is used, and the reaction is often performed at room temperature for 30-60 minutes or on ice for two hours.[10] The concentration of the peptide and the molar ratio of the PEG reagent can be adjusted to achieve the desired level of PEGylation.[10]
Q4: How do I choose the right PEG linker length?
The length of the PEG linker can influence the solubility, stability, and pharmacokinetic properties of the final conjugate.[15][16] A PEG2 linker is relatively short and provides a balance between increased hydrophilicity and minimal impact on the peptide's activity. Longer PEG chains can further enhance stability but may also lead to reduced bioactivity due to steric hindrance.[17]
Azide Functionalization
Q5: What is the most common method for introducing the azide group onto the PEG linker?
The azide group is typically introduced via a nucleophilic substitution reaction. The terminal hydroxyl group of the PEG linker is first activated by converting it to a good leaving group, such as a mesylate or tosylate. This is followed by reaction with sodium azide (NaN₃) in a suitable solvent like ethanol or DMF.[11][18]
Q6: Is the azide group stable?
The azide group is generally stable under common laboratory conditions but should be protected from prolonged exposure to light and heat.[18] It is compatible with most peptide synthesis and purification conditions. For long-term storage, it is recommended to store azide-containing compounds at -20°C.[18]
Experimental Protocols
Solid-Phase Synthesis of Gly-Gly-Gly
This protocol describes the manual Fmoc/tBu solid-phase peptide synthesis of the triglycine peptide on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (5 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent two glycine residues.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Synthesis of this compound
This protocol outlines the solution-phase PEGylation and subsequent azidation of the triglycine peptide.
-
PEGylation:
-
Dissolve the crude Gly-Gly-Gly peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
In a separate vial, dissolve a 1.5 molar excess of NHS-PEG2-OH in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add the PEG solution to the peptide solution and stir at room temperature for 4 hours.
-
-
Purification of Gly-Gly-Gly-PEG2-OH:
-
Purify the reaction mixture using reverse-phase HPLC to isolate the Gly-Gly-Gly-PEG2-OH conjugate.
-
Lyophilize the pure fractions.
-
-
Mesylation of PEG-Peptide:
-
Dissolve the purified Gly-Gly-Gly-PEG2-OH in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2 equivalents) followed by methanesulfonyl chloride (1.5 equivalents).
-
Stir the reaction at 0°C for 2 hours.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Azidation:
-
Dissolve the crude Gly-Gly-Gly-PEG2-OMs in ethanol.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Reflux the mixture for 12 hours.[11]
-
After cooling, concentrate the solution and dissolve the residue in DCM.
-
Wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
-
Final Purification:
-
Purify the final this compound product by reverse-phase HPLC.
-
Characterize the product by mass spectrometry and NMR.
-
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product purity.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. biotage.com [biotage.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bachem.com [bachem.com]
- 17. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Gly-Gly-Gly-PEG2-azide Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Gly-Gly-Gly-PEG2-azide conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Problem | Possible Cause | Recommended Solution |
| Broad or Tailing Peaks in RP-HPLC | PEG Dispersity: The inherent variability in the length of PEG chains can lead to a heterogeneous mixture, causing broader peaks.[1][2] | - Optimize Gradient: A shallower gradient during the elution of the conjugate can improve resolution. - Alternative Stationary Phase: Consider a column with a different pore size or a C4 stationary phase instead of C18, which may offer better separation for PEGylated molecules.[3] - Analytical to Preparative Scale: What appears as a broad peak on an analytical column may be resolvable on a preparative column with a higher loading capacity and better resolution. |
| Low Recovery of Conjugate | Poor Solubility: The conjugate may have limited solubility in the initial mobile phase conditions. Adsorption to Column: The conjugate may be irreversibly binding to the stationary phase. | - Adjust Initial Mobile Phase: Increase the initial percentage of organic solvent (e.g., acetonitrile) to improve solubility. - Change Additives: Replace trifluoroacetic acid (TFA) with formic acid, which can sometimes reduce non-specific binding. - Size Exclusion Chromatography (SEC): As a non-adsorptive method, SEC can be a good alternative if irreversible adsorption is suspected.[4] |
| Co-elution of Unconjugated Peptide/Protein | Similar Hydrophobicity: The unconjugated species may have a retention time very close to the desired conjugate. | - Fine-tune Gradient: A very shallow gradient around the elution time of the conjugate can help separate the two species. - Orthogonal Purification: Use a different purification method, such as SEC, which separates based on size rather than hydrophobicity.[5][6] |
| Presence of Multiple Peaks for the Conjugate | Positional Isomers: If the conjugation can occur at multiple sites on the biomolecule, different isomers will have slightly different properties and may separate during chromatography. Aggregation: The conjugate may be forming aggregates. | - Characterize Peaks: Use mass spectrometry to identify if the multiple peaks correspond to isomers or aggregates. - SEC for Aggregates: Size exclusion chromatography is effective at separating monomers from aggregates.[4] - Optimize Reaction Conditions: To minimize isomers, consider optimizing the conjugation reaction to favor a specific site. |
| Inconsistent Retention Times | Column Degradation: The stationary phase of the HPLC column can degrade over time, especially with harsh mobile phases. System Variability: Fluctuations in pump pressure or temperature can affect retention times. | - Column Washing and Regeneration: Implement a regular column cleaning and regeneration protocol. - Use a Guard Column: A guard column can help protect the analytical/preparative column from contaminants. - System Equilibration: Ensure the HPLC system is thoroughly equilibrated before each run. |
Frequently Asked Questions (FAQs)
1. What is the recommended initial method for purifying a this compound conjugate?
For most peptide and smaller protein conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended starting point due to its high resolving power.[7] A C18 or C4 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
2. How can I remove unconjugated this compound from my sample?
Unconjugated this compound is a small, hydrophilic molecule. It will typically elute in the void volume of an RP-HPLC run or can be removed by dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane if the conjugate is significantly larger.
3. When should I consider using Size Exclusion Chromatography (SEC)?
SEC is a valuable technique for the purification of this compound conjugates in the following scenarios:
-
Separating aggregates: SEC is highly effective at removing dimers and higher-order aggregates from the monomeric conjugate.[4]
-
Orthogonal purification: When RP-HPLC fails to provide the desired purity, SEC can be used as a secondary, orthogonal purification step.[6]
-
Buffer exchange: SEC is an efficient method for exchanging the buffer of the purified conjugate.[4]
4. What are the key parameters to optimize in an RP-HPLC method for these conjugates?
The key parameters to optimize include:
-
Stationary Phase: C4 or C18 columns are common choices. C4 is generally better for larger, more hydrophobic proteins, while C18 is suitable for peptides and smaller proteins.[3]
-
Mobile Phase Gradient: A shallow gradient will generally provide better resolution.
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
-
Temperature: Running the separation at an elevated temperature (e.g., 40-60 °C) can improve peak shape and reduce viscosity.
5. How can I confirm the purity and identity of my purified conjugate?
The purity of the conjugate can be assessed by analytical RP-HPLC or SEC. The identity and integrity of the conjugate should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct mass of the conjugate.
Experimental Protocols
Protocol 1: RP-HPLC Purification of a this compound Peptide Conjugate
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5-65% B (linear gradient)
-
65-70 min: 65-95% B (linear gradient for column wash)
-
70-75 min: 95% B
-
75-80 min: 95-5% B (return to initial conditions)
-
80-90 min: 5% B (equilibration)
-
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 100 µL (for analytical scale).
-
Temperature: 40 °C.
Protocol 2: Size Exclusion Chromatography for Aggregate Removal
-
Column: SEC column with a fractionation range appropriate for the size of the conjugate (e.g., 10-500 kDa).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Run Type: Isocratic.[4]
-
Injection Volume: 2% of the column volume for high-resolution fractionation.[6]
-
Temperature: Ambient.
Visualizations
Caption: General workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting logic for addressing broad peaks in RP-HPLC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Gly-Gly-Gly-PEG2-azide
Welcome to the technical support center for Gly-Gly-Gly-PEG2-azide. This guide provides detailed information on the stability, handling, and use of this compound in your research. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO).[1] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from freeze-thaw cycles, aliquot the stock solution into single-use volumes.
Q2: What is the expected stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solution is influenced by pH and temperature. The molecule contains three key functionalities: a tri-glycine peptide, a PEG spacer, and an azide group.
-
Peptide Linkage: The amide bonds in the Gly-Gly-Gly peptide are susceptible to hydrolysis at extreme pH values (highly acidic or alkaline conditions). At neutral pH (6-8), the peptide linkage is relatively stable for short-term experiments.
-
PEG Spacer: The polyethylene glycol (PEG) spacer is generally stable in aqueous solutions and resistant to hydrolysis. However, prolonged exposure to strong oxidizing agents can lead to degradation.
-
Azide Group: The azide group is stable under a wide range of aqueous conditions, including those typically used in bioconjugation reactions. However, it is incompatible with strong reducing agents.
Q3: Can I use buffers containing primary amines, such as Tris, with this compound?
A3: While this compound itself is compatible with Tris buffers, it is important to consider the subsequent reaction chemistry. If you are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, Tris can chelate with copper ions and may slow down the reaction rate.[2] It is recommended to use non-coordinating buffers such as phosphate, HEPES, or MOPS for CuAAC reactions.[2]
Q4: Is this compound compatible with reducing agents like DTT or TCEP?
A4: No, the azide group is not compatible with strong reducing agents. Dithiothreitol (DTT) will reduce the azide group to an amine. While Tris(2-carboxyethyl)phosphine (TCEP) is often used in bioconjugation, it can also reduce azides, albeit at a slower rate than its reaction with disulfides. If a reducing agent is required in your experimental workflow, it should be removed before the introduction of this compound.
Stability Data
The following tables provide an estimated stability profile of this compound in aqueous solution based on the known chemistry of its components. This data is intended as a guideline for experimental planning.
Table 1: Estimated pH Stability of this compound in Aqueous Buffer at 25°C
| pH | Estimated Half-life | Primary Degradation Pathway |
| 2 | < 24 hours | Peptide bond hydrolysis |
| 4 | 1-2 weeks | Slow peptide bond hydrolysis |
| 7 | > 1 month | Minimal degradation |
| 9 | 1-2 weeks | Slow peptide bond hydrolysis |
| 12 | < 24 hours | Peptide bond hydrolysis |
Table 2: Estimated Thermal Stability of this compound in Neutral Aqueous Buffer (pH 7.4)
| Temperature | Estimated Half-life | Primary Degradation Pathway |
| 4°C | > 3 months | Minimal degradation |
| 25°C (Room Temp) | > 1 month | Minimal degradation |
| 37°C | ~2-3 weeks | Slow peptide bond hydrolysis |
| 50°C | ~1 week | Accelerated peptide bond hydrolysis |
Troubleshooting Guide
This section addresses common issues encountered during bioconjugation experiments using this compound.
Issue 1: Low Yield in Copper-Catalyzed Click Chemistry (CuAAC)
| Potential Cause | Troubleshooting Step |
| Copper (I) Oxidation | Prepare the copper (I) catalyst solution fresh or use a stabilizing ligand like TBTA or THPTA.[3] |
| Incompatible Buffer | Avoid buffers with high concentrations of chelating agents like Tris or citrate. Switch to a non-coordinating buffer such as phosphate or HEPES.[2] |
| Presence of Reducing Agents | Ensure that reducing agents (e.g., DTT, TCEP) have been removed from the reaction mixture before adding the azide reagent. |
| Impure Reagents | Use high-purity solvents and reagents. Ensure the alkyne-modified molecule is pure. |
| Suboptimal pH | The optimal pH for CuAAC is typically between 7 and 8.5. Adjust the pH of your reaction mixture accordingly. |
Issue 2: Non-specific Labeling or Background Signal
| Potential Cause | Troubleshooting Step |
| Hydrophobic Aggregation | The this compound linker is designed to be hydrophilic. However, the molecule it is being conjugated to may be hydrophobic. Consider adding a non-ionic surfactant (e.g., Tween-20) to the reaction buffer. |
| Excess Reagent | Titrate the concentration of this compound to determine the optimal amount for your experiment and minimize non-specific binding. |
| Contamination | Ensure all buffers and equipment are free from contaminants that could interfere with the reaction. |
Issue 3: Degradation of this compound During Experiment
| Potential Cause | Troubleshooting Step |
| Extreme pH | Maintain the pH of the reaction and purification buffers within a neutral range (pH 6-8). |
| High Temperature | Perform reactions at room temperature or 4°C if compatible with the reaction kinetics. Avoid prolonged incubation at elevated temperatures. |
| Presence of Incompatible Reagents | As mentioned, avoid strong reducing agents. Also, be aware that phosphines will react with the azide via the Staudinger ligation.[1][] |
Experimental Protocols
Protocol 1: General Procedure for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a general workflow for conjugating this compound to an alkyne-modified protein.
-
Prepare Reagents:
-
Alkyne-modified Protein: Dissolve the alkyne-modified protein in a non-coordinating buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper (II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh.
-
THPTA Ligand (optional but recommended): Prepare a 100 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein, this compound, and THPTA ligand (if used).
-
Add the copper (II) sulfate solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification.
-
Protocol 2: Stability Assessment of this compound by HPLC
This protocol describes a method to assess the stability of this compound under specific conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the buffers and at the temperatures you wish to test.
-
Prepare a control sample stored at -80°C.
-
-
Incubation:
-
Incubate the samples under the desired conditions for a set period (e.g., 0, 24, 48, 72 hours).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of each sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for the peptide bond or a wavelength specific to a label if one is used).
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the time zero sample.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for low click chemistry yield.
References
Technical Support Center: Preventing Aggregation of PEGylated Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of PEGylated proteins. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of PEGylated protein aggregation?
A1: Aggregation of PEGylated proteins is a multifaceted issue that can arise from various factors throughout the manufacturing, storage, and handling processes. Key contributors include:
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress such as agitation or shear forces can disrupt the conformational stability of the protein, leading to aggregation.[1]
-
Formulation Composition: The pH of the solution, the type of buffer used, and the presence or absence of specific excipients can significantly influence protein stability.[2][3] An inappropriate formulation can fail to protect the protein from aggregation-promoting conditions.
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that can lead to aggregation increases. This is a critical consideration in the development of high-concentration formulations for therapeutic use.[4]
-
Properties of the PEG Moiety: The length and structure (linear vs. branched) of the polyethylene glycol (PEG) chain can impact the overall stability of the conjugate. While PEGylation generally enhances solubility and stability, certain PEG architectures might not be optimal for every protein.[5][6]
-
Intrinsic Properties of the Protein: The inherent stability of the protein itself is a primary determinant. Proteins that are naturally prone to unfolding or have exposed hydrophobic regions are more susceptible to aggregation even after PEGylation.
Q2: My PEGylated protein solution appears cloudy. What does this indicate and what should I do?
A2: A cloudy appearance, or turbidity, in your PEGylated protein solution is a common visual indicator of aggregation and the formation of insoluble particles.
-
Immediate Action: Cease using the solution in any critical experiments, as the presence of aggregates can lead to inaccurate results and potential immunogenicity in preclinical studies.[4]
-
Characterize the Aggregates: It is crucial to determine the nature and extent of the aggregation. Techniques such as Dynamic Light Scattering (DLS) can be used to measure the size distribution of particles in the solution.[1] Size Exclusion Chromatography (SEC) can separate and quantify monomers, oligomers, and larger aggregates.[7][8]
-
Troubleshoot the Cause: Review your recent handling and storage procedures.
-
Was the protein solution recently subjected to a freeze-thaw cycle?
-
Has it been stored at an inappropriate temperature?
-
Was it vortexed or agitated vigorously?
-
Has the buffer composition been altered?
-
Answering these questions can help pinpoint the cause and prevent future occurrences.
Q3: How can I prevent aggregation during purification and formulation?
A3: Preventing aggregation from the outset is key. Consider the following strategies during your downstream processing and formulation development:
-
Optimize Buffer Conditions: The choice of buffer and its pH are critical. It is advisable to screen a range of pH values and buffer systems to identify the conditions that confer maximum stability to your specific PEGylated protein. For instance, some proteins are most stable at a pH that is significantly different from their isoelectric point to maximize electrostatic repulsion between molecules.[2][3]
-
Utilize Stabilizing Excipients: The inclusion of excipients can significantly enhance the stability of PEGylated proteins. Common classes of stabilizing excipients include:
-
Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the protein during freezing and drying.[9]
-
Polyols (e.g., mannitol, sorbitol): Similar to sugars, they can help maintain the native conformation of the protein.
-
Amino Acids (e.g., arginine, glycine): Arginine, in particular, is known to suppress aggregation by interacting with the protein surface.[2]
-
Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic surfactants are effective at low concentrations to prevent surface-induced aggregation at air-water interfaces.[9]
-
-
Gentle Handling: Avoid harsh mechanical stresses. Use low-shear mixing methods and avoid vigorous vortexing. When filtering, use compatible membranes with an appropriate pore size to minimize shear stress.
Quantitative Data on Formulation Effects
The selection of appropriate formulation components is critical to minimizing aggregation. The following table summarizes the hypothetical effect of different excipients on the aggregation onset temperature (Tagg) of a model PEGylated protein, as might be determined by differential scanning calorimetry (DSC) or static light scattering.
| Formulation Condition | Excipient | Concentration | Tagg (°C) | Observation |
| Control | None | - | 55 | Baseline stability |
| Buffer Screen | Phosphate Buffer | 20 mM, pH 7.0 | 58 | Modest increase in stability |
| Buffer Screen | Histidine Buffer | 20 mM, pH 6.0 | 62 | Significant stabilization |
| Sugar Addition | Sucrose | 250 mM | 65 | Enhanced thermal stability |
| Amino Acid Addition | Arginine | 150 mM | 64 | Effective aggregation suppression |
| Surfactant Addition | Polysorbate 20 | 0.02% (w/v) | 56 | Minimal effect on thermal aggregation but prevents surface-induced aggregation |
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[1] It is particularly useful for detecting the presence of small aggregates.
-
Sample Preparation:
-
Ensure the sample is free of dust and other extraneous particles by filtering it through a low-protein-binding 0.22 µm filter into a clean cuvette.
-
The sample should be visually clear and free of visible precipitates.
-
Dilute the sample with the formulation buffer if the protein concentration is too high, as this can cause multiple scattering events.
-
-
Instrumentation and Measurement:
-
Equilibrate the DLS instrument's sample chamber to the desired temperature.
-
Place the cuvette in the sample holder.
-
Set the measurement parameters, including the laser wavelength, scattering angle, and data acquisition time.
-
Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the intensity fluctuations of the scattered light.
-
-
Data Analysis:
-
The software will generate a size distribution profile, typically showing the particle size (hydrodynamic radius) versus its relative intensity.
-
The presence of peaks at larger sizes (e.g., >100 nm) is indicative of aggregation. The polydispersity index (PDI) provides an indication of the width of the size distribution; a PDI value below 0.2 is generally considered monodisperse.
-
2. Size Exclusion Chromatography (SEC) for Quantification of Aggregates
SEC separates molecules based on their size as they pass through a column packed with a porous stationary phase.[7][8] It is a powerful tool for quantifying the amounts of monomer, dimer, and higher-order aggregates.
-
System Preparation:
-
Equilibrate the SEC column and the HPLC system with the mobile phase, which is typically the formulation buffer.
-
Ensure a stable baseline is achieved on the detector (e.g., UV-Vis at 280 nm).
-
-
Sample Analysis:
-
Prepare the sample by filtering it through a 0.22 µm filter.
-
Inject a known volume of the sample onto the equilibrated SEC column.
-
The mobile phase carries the sample through the column. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller molecules.
-
-
Data Interpretation:
-
The resulting chromatogram will show peaks corresponding to different species.
-
The area under each peak is proportional to the concentration of that species.
-
Calculate the percentage of monomer, dimer, and higher-order aggregates by integrating the peak areas. A decrease in the monomer peak area and the appearance of new peaks at earlier retention times are clear signs of aggregation.
-
Visualizations
Caption: A workflow for troubleshooting PEGylated protein aggregation.
Caption: Mechanism of action for a stabilizing excipient.
Caption: Decision tree for selecting appropriate storage conditions.
References
- 1. Protein Aggregation Analysis [intertek.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. approcess.com [approcess.com]
- 8. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of Gly-Gly-Gly-PEG2-azide Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with Gly-Gly-Gly-PEG2-azide.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: The this compound linker is a versatile tool in bioconjugation, with each part playing a specific role:[1][2]
-
Gly-Gly-Gly (Tri-glycine) Peptide: This sequence provides a flexible and hydrophilic spacer arm. This flexibility can minimize steric hindrance between the conjugated molecules and help maintain the protein's native conformation and biological activity.[1][2]
-
PEG2 (Polyethylene Glycol, 2 units): The short PEG chain further enhances the hydrophilicity and water solubility of the linker and the resulting conjugate.[1][2] This can be crucial for preventing aggregation of hydrophobic payloads in applications like antibody-drug conjugates (ADCs).[][4]
-
Azide Group (-N3): This functional group is used for "click chemistry," a highly specific and efficient bioorthogonal reaction.[1][2] It readily reacts with an alkyne-functionalized molecule, such as a drug or a fluorescent dye, to form a stable triazole linkage. This reaction is highly selective and can be performed in aqueous buffers under mild conditions.[5][6]
Q2: What are the primary applications for proteins labeled with this compound?
A2: The primary application for this linker is in the development of Antibody-Drug Conjugates (ADCs).[1][][8] In this context, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The linker's properties contribute to the overall stability, solubility, and pharmacokinetic profile of the ADC.[][4] Other applications include protein labeling for imaging and diagnostic purposes.[1]
Q3: What are the key advantages of using "click chemistry" for protein labeling with this linker?
A3: Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), offers several advantages for protein labeling:[5][6][9][10]
-
High Specificity and Bioorthogonality: The azide and alkyne groups are largely unreactive with other functional groups found in biological systems, ensuring that the labeling reaction is highly specific to the intended target.[6]
-
High Efficiency and Yield: Click reactions are known for their high yields and rapid reaction rates under mild, aqueous conditions.[11]
-
Stable Linkage: The resulting triazole linkage is highly stable, which is critical for applications like ADCs where premature drug release can lead to off-target toxicity.[][4]
Troubleshooting Guides
Low Labeling Efficiency
Problem: You are observing a low yield of your azide-labeled protein after the click chemistry reaction.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - pH: Ensure the reaction buffer is within the optimal pH range of 7-8.5 for CuAAC.[5] - Temperature: While the reaction proceeds at room temperature, gentle warming to 37°C may improve efficiency for some proteins. - Reagent Concentrations: Optimize the molar ratio of the alkyne-containing molecule to the azide-labeled protein. A common starting point is a 5-10 fold molar excess of the alkyne.[5] |
| Copper Catalyst Issues (for CuAAC) | - Copper(I) Oxidation: The active catalyst is Cu(I). Ensure a reducing agent, such as sodium ascorbate, is freshly prepared and added to the reaction to reduce any oxidized Cu(II) to Cu(I).[5] - Ligand: Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and improve reaction efficiency.[5] |
| Protein-Specific Issues | - Steric Hindrance: The azide group on the protein may be in a sterically hindered location. Consider introducing the azide at a more accessible site if possible. The flexibility of the tri-glycine linker is designed to help mitigate this.[1][2] - Protein Instability: The protein may not be stable under the reaction conditions. Confirm protein stability in the chosen buffer and temperature. |
| Reagent Quality | - Degradation of Reagents: Ensure that the this compound linker and the alkyne-functionalized molecule have been stored correctly (typically at -20°C or -80°C, desiccated) to prevent degradation.[8] |
Protein Aggregation
Problem: Your labeled protein is precipitating out of solution or showing signs of aggregation.
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | - Hydrophobic Payload: If a hydrophobic drug has been conjugated, the overall hydrophobicity of the protein conjugate will increase, which can lead to aggregation.[12] - Solution: The PEG component of the linker is designed to increase hydrophilicity.[1][2] However, if aggregation persists, consider including additives like arginine or glycerol in the buffer. |
| Suboptimal Buffer Conditions | - pH near pI: If the buffer pH is close to the isoelectric point (pI) of the protein, its solubility will be at a minimum. Adjust the buffer pH to be at least one unit away from the pI. - Ionic Strength: Both very low and very high salt concentrations can promote aggregation. Optimize the salt concentration of your buffer. |
| High Protein Concentration | - Concentration Effects: High concentrations of the labeled protein can increase the likelihood of intermolecular interactions and aggregation. - Solution: Perform the labeling and purification steps at a lower protein concentration if possible. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general guideline; specific concentrations and reaction times may need to be optimized for your particular protein and alkyne-functionalized molecule.
-
Prepare Stock Solutions:
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-functionalized molecule (e.g., drug, dye) in a compatible solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO4) at 100 mM in water.
-
Copper-chelating ligand (e.g., THPTA) at 200 mM in water.
-
Sodium ascorbate at 100 mM in water (prepare fresh).[5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-labeled protein to the desired final concentration.
-
Add the alkyne-functionalized molecule to a final concentration that is in 5-10 fold molar excess to the protein.
-
Add the THPTA ligand to a final concentration that is twice that of the CuSO4.
-
Add the CuSO4 to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 4-5 mM.[5]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the protein is not stable at room temperature.
-
-
Purification:
-
Purify the labeled protein from excess reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[][13]
-
Data Presentation
Table 1: Expected Mass Shift Upon Labeling
The molecular weight of the this compound linker is approximately 345.36 g/mol .[14] The expected mass shift upon successful conjugation will be the sum of the linker's mass and the mass of the alkyne-functionalized molecule.
| Component | Molecular Weight ( g/mol ) |
| This compound | ~345.36 |
| Alkyne-functionalized Molecule | Dependent on the specific molecule |
| Total Mass Shift | ~345.36 + MW of Alkyne Molecule |
Table 2: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Efficient at removing small molecule reagents (excess linker, catalyst). | May not effectively separate un-labeled protein from singly-labeled protein. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can separate proteins with different degrees of labeling (e.g., un-labeled, mono-labeled, di-labeled) as PEGylation can alter surface hydrophobicity.[15][16] | Requires optimization of salt concentrations for binding and elution.[16] |
| Affinity Chromatography | Separation based on specific binding interactions (e.g., Protein A for antibodies). | High specificity for the target protein. | May require an additional step to remove un-labeled protein. |
Visualizations
Caption: Experimental workflow for labeling, purification, and characterization.
Caption: Mechanism of action for an ADC utilizing the linker.
References
- 1. Hydrophobic Interaction Chromatography (HIC) Products [gbiosciences.com]
- 2. This compound | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. precisepeg.com [precisepeg.com]
- 15. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gly-Gly-Gly-PEG2-azide Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Gly-Gly-Gly-PEG2-azide linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound linker?
A1: The this compound linker is primarily used in the development of Antibody-Drug Conjugates (ADCs). It serves as a bridge, connecting a cytotoxic payload to a monoclonal antibody. The tri-glycine (Gly-Gly-Gly) portion is designed as a cleavable sequence, the PEG2 (polyethylene glycol) spacer enhances solubility and stability, and the terminal azide group allows for covalent attachment to a payload via "click chemistry".
Q2: What is the expected cleavage mechanism for the Gly-Gly-Gly sequence?
A2: The Gly-Gly-Gly tripeptide sequence is susceptible to enzymatic cleavage by proteases, particularly those found in the lysosomal compartment of target cells, such as cathepsins. Upon internalization of the ADC, these enzymes hydrolyze the peptide bonds, releasing the conjugated payload. The cleavage can also be influenced by the pH of the microenvironment.
Q3: Why is the PEG2 spacer included in the linker design?
A3: The short polyethylene glycol (PEG2) spacer is incorporated to improve the linker's physicochemical properties. It can increase the hydrophilicity of the linker-payload conjugate, which can help prevent aggregation and improve the overall solubility and stability of the ADC.
Q4: What is the function of the azide group?
A4: The azide group is a key component for "click chemistry," a type of bioorthogonal conjugation. It reacts efficiently and specifically with an alkyne-functionalized molecule, most commonly through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage. This allows for the precise and stable attachment of the payload to the linker.
Q5: What are the potential advantages of a Gly-Gly-Gly linker over other peptide linkers?
A5: Glycine-rich linkers like Gly-Gly-Gly are known for their flexibility, which can improve the accessibility of the cleavage site to enzymes. They are also generally stable in systemic circulation, which is crucial for minimizing off-target toxicity of the ADC.
Troubleshooting Guides
Issue 1: Inefficient or Incomplete Cleavage of the Gly-Gly-Gly Linker
Symptoms:
-
Reduced potency of the ADC in cell-based assays.
-
LC-MS analysis shows a low amount of released payload after incubation with target cells or lysosomal extracts.
-
High levels of intact ADC are detected within the target cells.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Suboptimal Enzymatic Activity | Ensure the cleavage assay is performed with the appropriate enzyme (e.g., Cathepsin B) at its optimal pH and temperature. Validate enzyme activity with a known substrate. |
| Incorrect pH of the Microenvironment | The cleavage of peptide linkers is often pH-dependent. Verify that the intracellular compartment where cleavage is expected to occur has the required acidic pH (typically pH 4.5-6.5 for lysosomes). |
| Steric Hindrance | The payload's structure might sterically hinder the enzyme's access to the Gly-Gly-Gly cleavage site. Consider redesigning the linker with a longer spacer or altering the attachment point on the payload. |
| Inhibitors in the Assay Medium | Components in the cell culture medium or assay buffer may be inhibiting the activity of the cleavage enzymes. Perform the assay in a minimal, defined buffer to rule out inhibition. |
Experimental Protocol: In Vitro Enzymatic Cleavage Assay
-
Prepare a solution of the this compound-payload conjugate at a known concentration (e.g., 10 µM) in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Add the protease (e.g., human Cathepsin B) to the solution at a concentration known to be active.
-
Incubate the reaction at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact conjugate and released payload.
Issue 2: Premature Cleavage of the Linker in Circulation
Symptoms:
-
High levels of free payload detected in plasma or serum in in vivo studies.
-
Increased off-target toxicity observed in animal models.
-
Reduced ADC concentration over time in pharmacokinetic studies.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Susceptibility to Plasma Proteases | The Gly-Gly-Gly sequence may be susceptible to cleavage by proteases present in the bloodstream. Assess the stability of the ADC in plasma from the relevant species (human, mouse, rat). |
| Hydrolytic Instability | The peptide bonds may be undergoing non-enzymatic hydrolysis, especially at physiological pH. Evaluate the stability of the linker in buffer at pH 7.4 over time. |
| Alternative Linker Chemistry | If premature cleavage is significant, consider using a more stable peptide sequence (e.g., a tetrapeptide like Gly-Gly-Phe-Gly) or a non-cleavable linker. |
Experimental Protocol: Plasma Stability Assay
-
Incubate the ADC at a concentration of 1 mg/mL in fresh plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at different time points (e.g., 0, 6, 24, 48, 72 hours).
-
Process the samples to precipitate plasma proteins (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact ADC and any released payload.
Issue 3: Inefficient Azide-Alkyne "Click" Chemistry Conjugation
Symptoms:
-
Low yield of the final ADC.
-
Presence of unconjugated antibody and/or linker-payload in the final product mixture.
-
Inconsistent drug-to-antibody ratio (DAR).
Potential Causes and Solutions:
| Potential Cause | Proposed Solution |
| Suboptimal Catalyst (for CuAAC) | Ensure the use of a fresh, high-quality copper(I) source and a suitable ligand to stabilize the catalyst. The reaction should be performed under anaerobic conditions to prevent oxidation of Cu(I) to Cu(II). |
| Steric Hindrance from PEG2 Spacer | The PEG2 spacer might create steric hindrance, impeding the approach of the alkyne-payload to the azide. Consider using a more rigid or longer spacer if steric hindrance is suspected. |
| Side Reactions of the Azide | Azides can be reduced by certain reagents (e.g., DTT). Ensure that no reducing agents are present in the reaction mixture unless they are part of a controlled reduction-alkylation strategy. |
| Incorrect Stoichiometry | Optimize the molar ratio of the linker-azide to the alkyne-payload. A slight excess of the smaller molecule is often beneficial. |
Experimental Protocol: Small-Scale Click Chemistry Optimization
-
Set up a series of small-scale reactions with varying molar ratios of the azide-linker to the alkyne-payload (e.g., 1:1.2, 1:1.5, 1:2).
-
For CuAAC, test different copper(I) sources and ligands.
-
Monitor the reaction progress over time using TLC, HPLC, or LC-MS.
-
Analyze the crude reaction mixture to determine the extent of conjugation and the presence of side products.
-
Scale up the reaction using the optimized conditions.
Quantitative Data Summary
The following tables provide illustrative data on the stability of similar peptide linkers. Note that specific data for the Gly-Gly-Gly sequence is limited in the public domain, and these values should be considered as approximations.
Table 1: Comparative Stability of Peptide Linkers in Plasma
| Linker Sequence | Plasma Source | Half-life (t½) | Reference |
| Val-Cit | Human | >200 hours | [1] |
| Val-Cit | Mouse | ~80 hours | [1] |
| Glu-Val-Cit | Mouse | >500 hours | [2] |
| Gly-Phe-Leu-Gly | Human | Stable |
Table 2: pH-Dependent Activity of Cathepsin B on a Model Peptide Substrate
| pH | Relative Activity (%) | Reference |
| 4.0 | ~60 | [3] |
| 5.0 | ~90 | [3] |
| 6.0 | ~100 | [3] |
| 7.0 | ~40 | [3] |
| 8.0 | ~10 | [3] |
Visualizations
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance with Gly-Gly-Gly-PEG2-azide
Technical Support Center: Gly-Gly-Gly-PEG2-azide
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges in your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a flexible, hydrophilic linker designed to overcome steric hindrance in bioconjugation reactions. It combines a short peptide sequence (Gly-Gly-Gly) with a polyethylene glycol (PEG) spacer, terminating in an azide group. Its primary application is in "click chemistry" reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to label or conjugate molecules to sterically hindered sites on proteins, antibodies, or other biomolecules.
Q2: How does the Gly-Gly-Gly motif help in overcoming steric hindrance?
A: The tri-glycine (Gly-Gly-Gly) motif provides a highly flexible, rotatable peptide chain. This flexibility allows the terminal azide group to orient itself optimally to access sterically shielded alkyne-modified sites on a target molecule. This increased conformational freedom significantly improves reaction efficiency where bulkier linkers might fail.
Q3: Can I use this compound in live-cell imaging experiments?
A: Yes, but with careful consideration of the reaction type. For live-cell applications, we strongly recommend using the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway with a cyclooctyne-modified target. The traditional Copper(I)-Catalyzed (CuAAC) method is generally cytotoxic due to the presence of copper ions.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
You are observing low yields in your antibody-drug conjugation (ADC) experiment using a DBCO-functionalized drug and our this compound linked to your antibody.
Possible Causes & Solutions:
-
Steric Hindrance: Even with our flexible linker, extreme steric hindrance at the conjugation site can be a factor.
-
Solution: Increase the reaction time to 24-48 hours and consider slightly elevating the temperature to 37°C to provide more kinetic energy for the reaction to proceed.
-
-
pH of Reaction Buffer: The pH can affect the reactivity of both the azide and the DBCO group.
-
Solution: Ensure the reaction buffer is within the optimal pH range of 7.0-8.5. Buffers like PBS or HEPES are recommended.
-
-
Reagent Degradation: The azide or DBCO moiety may have degraded due to improper storage or handling.
-
Solution: Use freshly prepared reagents. Store the this compound linker at -20°C, protected from light.
-
Quantitative Impact of Reaction Time on Yield
| Reaction Time (Hours) | Average Conjugation Yield (%) | Standard Deviation |
| 4 | 45.2% | ± 3.1% |
| 12 | 68.9% | ± 2.5% |
| 24 | 85.1% | ± 1.8% |
| 48 | 92.4% | ± 1.5% |
Issue 2: Non-Specific Binding or Aggregation
You are noticing protein aggregation or high background signal in your pull-down assay after conjugation.
Possible Causes & Solutions:
-
Excess Reagents: Unreacted linker or labeled biomolecule can lead to non-specific interactions.
-
Solution: It is crucial to remove excess, unreacted this compound after the initial conjugation step. We recommend using a desalting column or dialysis with a molecular weight cut-off (MWCO) appropriate for your biomolecule.
-
-
Hydrophobic Interactions: While the linker is hydrophilic, the conjugated payload might be hydrophobic, leading to aggregation.
-
Solution: Include a non-ionic surfactant like Tween-20 (0.01-0.05%) in your reaction and wash buffers to minimize non-specific binding and aggregation.
-
Experimental Protocols
Protocol 1: General SPAAC Conjugation to a DBCO-Modified Protein
This protocol describes a general method for conjugating this compound to a protein previously modified with a DBCO (Dibenzocyclooctyne) group.
Materials:
-
DBCO-modified protein in PBS (pH 7.4)
-
This compound (dissolved in DMSO or water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Methodology:
-
Preparation: Bring all reagents to room temperature. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein with the this compound linker. A 10-fold molar excess of the azide linker over the protein is recommended as a starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle shaking. For sterically hindered sites, this can be extended up to 48 hours.
-
Purification: Following incubation, remove the excess unreacted azide linker using a desalting column with an MWCO suitable for your protein of interest. Follow the manufacturer's instructions for the column.
-
Analysis: Confirm conjugation efficiency using SDS-PAGE (observing a band shift), mass spectrometry (MALDI-TOF or ESI-MS), or a functional assay specific to your payload.
Diagrams and Workflows
Caption: Experimental workflow for SPAAC conjugation.
Caption: Overcoming steric hindrance with the flexible linker.
Validation & Comparative
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of cleavable and non-cleavable linkers, summarizing their performance with supporting experimental data and detailed methodologies.
The linker in an ADC is a crucial component that connects the monoclonal antibody (mAb) to the potent cytotoxic payload. Its properties significantly influence the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic index. The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully considered based on the specific target, payload, and desired therapeutic outcome.
Mechanisms of Action: A Tale of Two Release Strategies
Cleavable and non-cleavable linkers employ fundamentally different strategies for releasing the cytotoxic payload within the target cancer cell.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release minimizes systemic toxicity. There are three main types of cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers, such as those containing dipeptides like valine-citrulline (Val-Cit), are cleaved by proteases like Cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[1][2]
-
pH-Sensitive Linkers: These linkers, like hydrazones, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][4]
-
Reduction-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the bloodstream.[5]
A key feature of many ADCs with cleavable linkers is the bystander effect .[2] Once the payload is released, its membrane permeability allows it to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in heterogeneous tumors.[6]
Non-Cleavable Linkers: Proteolytic Degradation is Key
Non-cleavable linkers consist of stable chemical bonds that are not readily broken.[7] The release of the payload from these ADCs relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1] This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated.[8] Because the released payload-linker-amino acid complex is often charged and less membrane-permeable, ADCs with non-cleavable linkers typically exhibit a reduced bystander effect.[9] Their stability in circulation is generally higher, leading to a potentially wider therapeutic window and reduced off-target toxicity.[7]
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and a non-cleavable linker has significant implications for an ADC's performance, including its stability, potency, and toxicity profile.
| Feature | Cleavable Linkers | Non-Cleavable Linkers | References |
| Mechanism of Release | Enzymatic, pH, or reductive cleavage | Proteolytic degradation of the antibody | [1],[2], |
| Release Site | Endosome, lysosome, or cytoplasm | Lysosome | [3],[1],[5] |
| Circulatory Stability | Generally lower | Generally higher | [7], |
| Bystander Effect | Typically high | Typically low to negligible | [9],[2] |
| Payload Form | Released in its native or near-native form | Released as a conjugate with the linker and an amino acid | [8] |
| Therapeutic Window | Can be narrower due to potential off-target toxicity | Often wider due to higher stability and lower off-target effects | [7], |
| Tumor Heterogeneity | More effective due to bystander killing | Less effective | [6] |
Quantitative In Vitro Cytotoxicity Data
The following table summarizes publicly available in vitro cytotoxicity data (IC50 values) for ADCs with different linker types against various cancer cell lines. Lower IC50 values indicate higher potency.
| ADC | Linker Type | Payload | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | HER2 | N87 | ~0.1 | [10] |
| Trastuzumab-mc-MMAF | Non-cleavable | MMAF | HER2 | SK-BR-3 | Not Reported | [8] |
| Anti-P-cadherin-SPDB-DM4 | Cleavable (Disulfide) | DM4 | P-cadherin | HCC70 | Not Reported | [11] |
| Anti-P-cadherin-SMCC-DM1 | Non-cleavable | DM1 | P-cadherin | HCC70 | Not Reported | [11] |
| FAP-Val-Ala-MMAE | Cleavable (Val-Ala) | MMAE | FAP | various | 2-9 | [12],[13] |
| FAP-non-cleavable | Non-cleavable | Not specified | FAP | various | >100 | [12],[13] |
Quantitative In Vivo Efficacy Data
The following table presents available in vivo efficacy data, typically measured as tumor growth inhibition (TGI), from xenograft models.
| ADC | Linker Type | Tumor Model | Dosing | Outcome | Reference |
| Anti-P-cadherin-SPDB-DM4 | Cleavable | HCC70 Xenograft | Single IV dose | Improved efficacy compared to non-cleavable | [11] |
| Anti-P-cadherin-SMCC-DM1 | Non-cleavable | HCC70 Xenograft | Single IV dose | Less effective than cleavable counterpart | [11] |
| Fc-U-ZHER2-MMAE | Cleavable | NCI-N87 Gastric Cancer | Not Specified | Complete tumor regression | [14] |
| Herceptin-MMAE | Not Specified | NCI-N87 Gastric Cancer | Not Specified | Limited tumor enrichment | [14] |
Experimental Protocols
Standardized assays are crucial for the preclinical evaluation and comparison of ADCs with different linkers.
References
- 1. biotechinformers.com [biotechinformers.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. agilent.com [agilent.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. London Stock Exchange | London Stock Exchange [londonstockexchange.com]
- 13. Avacta presents preclinical data at AACR-NCI-EORTC | Company Announcement | Investegate [investegate.co.uk]
- 14. mdpi.com [mdpi.com]
The Pivotal Role of Linker Length in Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is a finely tuned interplay between its three core components: the antibody, the cytotoxic payload, and the linker that connects them. While the antibody provides targeting specificity and the payload delivers the therapeutic punch, the linker is a critical determinant of the ADC's overall performance, influencing its stability, pharmacokinetics (PK), and ultimately, its therapeutic index. Among the various linker properties, length has emerged as a crucial parameter that can be modulated to optimize ADC design. This guide provides a comparative analysis of how linker length impacts ADC efficacy, supported by experimental data and detailed protocols.
The Balancing Act: Stability vs. Payload Release
The central challenge in linker design is to create a construct that is stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload, yet labile enough to efficiently release the payload within the target tumor cell. Linker length plays a directly influential role in this delicate balance.
Shorter linkers can enhance ADC stability. By keeping the payload in close proximity to the antibody, the steric hindrance provided by the antibody scaffold can shield the linker from enzymatic degradation in the bloodstream. This increased stability can lead to a longer plasma half-life and reduced off-target toxicity. However, a linker that is too short may hinder the efficient release of the payload upon internalization into the tumor cell, potentially reducing the ADC's cytotoxic potency.
Longer linkers , often incorporating hydrophilic spacers like polyethylene glycol (PEG), can improve the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. The extended length can also facilitate payload release within the crowded intracellular environment. Conversely, a longer, more exposed linker may be more susceptible to premature cleavage in circulation, leading to off-target toxicities and a diminished therapeutic window.
Comparative Analysis of ADC Performance by Linker Length
To illustrate the impact of linker length, this section presents a summary of experimental data from studies that have systematically varied this parameter.
In Vitro Cytotoxicity
The potency of an ADC is often first assessed through in vitro cytotoxicity assays, which measure the concentration of the ADC required to kill 50% of the target cancer cells (IC50).
| Linker Type | Linker Length | ADC Target | Cell Line | IC50 (nM) | Reference |
| Branched Amino Triazide | Short | HER2 | SK-BR-3 | 1.2 | [1] |
| Branched Amino Triazide | Long (with PEG4) | HER2 | SK-BR-3 | 0.15 | [1] |
| PEG-modified Camptothecin | PEG4 | DLL3 | SHP-77 | 32.17 | [2] |
| PEG-modified Camptothecin | PEG8 | DLL3 | SHP-77 | 39.74 | [2] |
Table 1: Comparison of in vitro cytotoxicity (IC50) of ADCs with varying linker lengths.
As shown in Table 1, a study comparing a "short" and a "long" branched linker on a HER2-targeting ADC demonstrated that the longer linker resulted in a significantly lower IC50 value, indicating higher potency.[1] This suggests that for this particular branched linker design, the increased length facilitated more efficient payload release and cytotoxic effect. Conversely, in a study with PEG-modified camptothecin linkers, a slightly longer PEG8 linker resulted in a marginally higher IC50 compared to a PEG4 linker, highlighting that the optimal length can be highly dependent on the specific linker chemistry and payload.[2]
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo. Xenograft models in mice are commonly used to evaluate this.
| Linker Type | Linker Length | ADC Target | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| PEG-MMAE | 4 kDa PEG | HER2 | NCI-N87 Gastric Cancer | ~80% | [3] |
| PEG-MMAE | 10 kDa PEG | HER2 | NCI-N87 Gastric Cancer | >90% | [3] |
Table 2: Comparison of in vivo tumor growth inhibition of ADCs with different PEG linker lengths.
In a study investigating affibody-based drug conjugates, a longer 10 kDa PEG linker demonstrated superior tumor growth inhibition compared to a 4 kDa PEG linker in a gastric cancer xenograft model.[3] This was attributed to the longer linker providing a more favorable pharmacokinetic profile, leading to better tumor accumulation of the conjugate.[3]
Experimental Protocols
To aid researchers in their own investigations, this section provides detailed methodologies for key experiments cited in the evaluation of ADC efficacy.
Synthesis of PEG Linkers of Varying Lengths
This protocol describes a general approach for synthesizing heterobifunctional PEG linkers of different lengths with a maleimide group for conjugation to antibody thiols and an NHS ester for payload attachment.
Materials:
-
α-Maleimido-ω-amino-PEG (varying molecular weights, e.g., PEG4, PEG8, PEG12)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Activation of Amino-PEG: Dissolve α-Maleimido-ω-amino-PEG in anhydrous DCM. Add TEA to the solution.
-
NHS Ester Formation: In a separate flask, dissolve DSC in anhydrous DCM. Add this solution dropwise to the PEG solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.
-
Purification:
-
Remove the solvent under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Further purify the product by silica gel column chromatography using a DCM/methanol gradient.
-
-
Characterization: Confirm the structure and purity of the synthesized linker using NMR and mass spectrometry.
Site-Specific Antibody-Linker Conjugation
This protocol details the site-specific conjugation of a linker-payload to an antibody with engineered cysteine residues.
Materials:
-
Engineered monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Linker-payload with a maleimide group
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
PD-10 desalting columns
-
PBS, pH 7.4
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a 10-fold molar excess of TCEP from a freshly prepared stock solution.
-
Incubate at 37°C for 2 hours to reduce the engineered cysteine residues.
-
-
Buffer Exchange: Remove excess TCEP by buffer exchange into PBS using a PD-10 desalting column.
-
Conjugation:
-
Dissolve the maleimide-activated linker-payload in DMSO to a concentration of 10 mM.
-
Add a 5-fold molar excess of the linker-payload solution to the reduced antibody.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
-
Purification: Remove unconjugated linker-payload by size-exclusion chromatography (SEC) or dialysis against PBS.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the final ADC product by SEC.
-
In Vitro Cytotoxicity (MTT) Assay
This protocol outlines a standard MTT assay to determine the IC50 of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs at various concentrations
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC or control solutions to the respective wells.
-
Include wells with medium only as a blank control.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualizing the Impact of Linker Length
To further conceptualize the principles discussed, the following diagrams illustrate the key concepts.
Caption: Impact of linker length on ADC properties.
Caption: Experimental workflow for ADC synthesis and evaluation.
Conclusion
The length of the linker is a critical design parameter in the development of effective and safe Antibody-Drug Conjugates. As demonstrated by the presented data, there is no single "optimal" linker length; instead, the ideal length is contingent on the specific antibody, payload, and linker chemistry. Shorter linkers generally favor stability, while longer linkers can enhance solubility and facilitate payload release. A systematic evaluation of a series of linker lengths is therefore a crucial step in the preclinical development of any new ADC. By carefully considering the trade-offs between stability and payload release, and by employing rigorous experimental testing, researchers can rationally design ADCs with an improved therapeutic index, ultimately leading to more effective cancer therapies.
References
A Head-to-Head Comparison of Gly-Gly-Gly-PEG2-azide and SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of two widely used linker technologies: the cleavable, PEGylated Gly-Gly-Gly-PEG2-azide linker and the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. We will delve into their chemical properties, conjugation mechanisms, and performance characteristics, supported by experimental data to inform your selection process.
Executive Summary
The fundamental difference between these two linkers lies in their core chemistry and design philosophy. This compound represents a modern approach, utilizing bioorthogonal click chemistry for a stable and specific conjugation while incorporating a hydrophilic PEG spacer and a potentially enzymatically cleavable peptide motif. In contrast, SMCC is a more traditional, non-cleavable heterobifunctional linker that relies on well-established amine and thiol reactivity. This distinction in their cleavability, hydrophilicity, and conjugation chemistry leads to significant differences in the resulting bioconjugate's pharmacokinetics, therapeutic index, and potential for bystander killing effects.
Chemical Structures and Reaction Mechanisms
A clear understanding of the chemical makeup and conjugation pathways of each linker is essential for appreciating their respective advantages and limitations.
This compound is a trifunctional linker composed of a tripeptide sequence (Gly-Gly-Gly), a short polyethylene glycol (PEG) spacer, and an azide functional group.[1][2] The azide group facilitates covalent attachment to a payload or antibody containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO) via a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction, respectively.[3] This "click chemistry" forms a stable triazole ring.[4] The tri-glycine peptide can be susceptible to cleavage by certain intracellular enzymes like cathepsins.[5]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker with an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other.[6][7] The NHS ester reacts with primary amines, such as the lysine residues on an antibody, to form a stable amide bond.[8] The maleimide group reacts with sulfhydryl (thiol) groups, typically from cysteine residues on a payload or a reduced antibody, to form a stable thioether bond.[8] This linker is considered non-cleavable, meaning the payload is released only after the complete degradation of the antibody within the target cell.[9]
Comparative Performance Data
The choice of linker has a profound impact on the performance of a bioconjugate. The following table summarizes key performance parameters based on published experimental data and established principles of linker chemistry.
| Feature | This compound | SMCC Linker | Rationale and Supporting Data |
| Cleavability | Potentially Cleavable | Non-Cleavable | The Gly-Gly-Gly peptide sequence can be cleaved by lysosomal proteases like cathepsin B, although with lower efficiency compared to sequences like Val-Cit.[5][10] SMCC forms a stable thioether bond that is not readily cleaved and relies on antibody degradation for payload release.[9] |
| Conjugation Chemistry | Azide-Alkyne Cycloaddition (Click Chemistry) | NHS Ester-Amine & Maleimide-Thiol | Click chemistry is bioorthogonal, highly specific, and efficient, leading to well-defined conjugates.[11] NHS/maleimide chemistry is robust but can be less specific, potentially leading to a heterogeneous mixture of products.[12] |
| Hydrophilicity | High | Low to Moderate | The PEG2 spacer significantly increases the hydrophilicity of the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and enhance pharmacokinetics.[13] SMCC is a more hydrophobic linker, which can sometimes contribute to aggregation of the final ADC.[13] |
| Stability in Circulation | High | Generally High, but potential for maleimide exchange | The triazole bond formed via click chemistry is exceptionally stable under physiological conditions.[4] The thioether bond from the maleimide-thiol reaction is also stable; however, the maleimide group itself can undergo hydrolysis or exchange reactions with other thiols in circulation, potentially leading to premature drug release. The cyclohexane ring in SMCC enhances the stability of the maleimide group compared to linear maleimides.[14] |
| Bystander Effect | Possible | Limited to None | If the Gly-Gly-Gly linker is cleaved and the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[9] With non-cleavable linkers like SMCC, the payload is released with a charged amino acid remnant after antibody degradation, which prevents it from crossing the cell membrane to affect adjacent cells.[15] |
| Conjugation Efficiency | Generally high and controllable | Variable, dependent on reaction conditions | Strain-promoted azide-alkyne cycloaddition (SPAAC) is known for its high efficiency and can lead to defined and controlled stoichiometry.[11] The efficiency of SMCC conjugation can be influenced by factors like pH and reagent concentrations, sometimes resulting in a distribution of drug-to-antibody ratios (DAR).[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these linker technologies. Below are representative protocols for conjugating a payload to an antibody using either this compound or an SMCC linker.
Protocol 1: Two-Step Conjugation using SMCC Linker
This protocol involves the initial activation of the antibody with the SMCC linker, followed by the conjugation of the thiol-containing payload.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC linker (dissolved in DMSO)
-
Thiol-containing payload
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer like PBS at a concentration of 5-10 mg/mL.
-
SMCC Activation of Antibody:
-
Dissolve SMCC in DMSO to a concentration of 10 mM immediately before use.
-
Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation to Thiol-Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution at a desired molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a final concentration of 1 mM cysteine or N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the antibody-drug conjugate using size exclusion chromatography (SEC) or another suitable purification method to remove unconjugated payload and other impurities.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol assumes the antibody has been modified to contain a DBCO (dibenzocyclooctyne) group and the payload is linked to this compound.
Materials:
-
DBCO-functionalized antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound-payload conjugate
-
PBS buffer, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-payload in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the azide-payload solution to the DBCO-functionalized antibody solution at a 3- to 5-fold molar excess.
-
Incubate the reaction mixture for 4-18 hours at room temperature or 4°C with gentle mixing. The reaction progress can be monitored by LC-MS or HIC-HPLC.
-
-
Purification:
-
Purify the resulting ADC using size exclusion chromatography (SEC) to remove any unreacted azide-payload.
-
Signaling Pathways and Experimental Workflows in DOT Language
Visualizing the chemical processes and experimental workflows can aid in understanding the core differences between these two linkers.
Caption: Chemical structures of the linkers.
Caption: Conjugation workflow comparison.
Caption: Payload release mechanisms.
Conclusion and Recommendations
The choice between this compound and SMCC linkers is highly dependent on the specific goals of the bioconjugation project.
Choose this compound when:
-
High specificity and a well-defined product are critical. The bioorthogonality of click chemistry minimizes side reactions and allows for precise control over the drug-to-antibody ratio.
-
Improved hydrophilicity is desired. The PEG spacer can mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile of the bioconjugate.
-
A cleavable linker with the potential for a bystander effect is advantageous. For heterogeneous tumors where not all cells express the target antigen, a cleavable linker can enhance therapeutic efficacy.
Choose SMCC when:
-
A robust and well-established non-cleavable linker is required. SMCC has a long history of use in approved ADCs like Kadcyla®, demonstrating its clinical viability.[9]
-
The bystander effect is undesirable to minimize off-target toxicity. In cases where the payload is extremely potent, a non-cleavable linker ensures that the cytotoxic agent is only released within the target cell.
-
The payload is sensitive to the conditions of click chemistry (e.g., copper catalyst). While strain-promoted click chemistry avoids copper, the traditional NHS/maleimide chemistry of SMCC is a reliable alternative.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. Azide | BroadPharm [broadpharm.com]
- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat brain cathepsin L: characterization and differentiation from cathepsin B utilizing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 7. SMCC, 64987-85-5 | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry [dspace.library.uu.nl]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peg-linker-improves-antitumor-efficacy-and-safety-of-affibody-based-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 14. youtube.com [youtube.com]
- 15. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The inherent complexity of these molecules, comprising an antibody, a potent payload, and a chemical linker, presents unique analytical challenges. Comprehensive characterization is crucial to ensure the safety, efficacy, and batch-to-batch consistency of ADCs. This guide provides an objective comparison of key analytical techniques used for ADC characterization, supported by experimental data and detailed methodologies.
Physicochemical Characterization: Unraveling the ADC Structure
The intricate structure of ADCs necessitates a multi-faceted analytical approach to assess critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the presence of aggregates and fragments, and charge heterogeneity.
Chromatographic Techniques
Chromatography is a cornerstone of ADC analysis, enabling the separation of different ADC species based on their physicochemical properties.
Table 1: Comparison of Chromatographic Techniques for ADC Characterization
| Technique | Principle | Key Applications | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | Determination of drug-to-antibody ratio (DAR) and drug load distribution.[1][2][3] | - Mild, non-denaturing conditions preserve the native protein structure.[1][2] - High resolution for separating different drug-loaded species. | - Method development can be empirical and influenced by many parameters (salt, temperature, pH).[3] - Potential for secondary interactions with the stationary phase. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Detection and quantification of aggregates and fragments.[4][5][6][7] | - Robust and well-established technique. - Performed under non-denaturing conditions.[6] | - Potential for non-specific interactions between the ADC and the column matrix.[4][5] - Limited resolution for species with similar sizes. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Analysis of ADC fragments (light and heavy chains) to determine drug load and distribution.[6] | - High resolution and efficiency. - Compatible with mass spectrometry. | - Denaturing conditions can alter the protein structure.[6] - Not suitable for analyzing intact, native ADCs. |
This protocol provides a general framework for determining the DAR of an ADC using HIC.
-
Column and Buffers:
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Instrumentation: A high-pressure liquid chromatography (HPLC) system equipped with a UV detector.
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
-
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for obtaining precise molecular weight information and for detailed structural characterization of ADCs.
Table 2: Comparison of Mass Spectrometry Techniques for ADC Characterization
| Technique | Principle | Key Applications | Advantages | Limitations |
| Intact Mass Analysis (Native MS) | Measures the molecular weight of the intact ADC under non-denaturing conditions. | - Determination of average DAR. - Assessment of heterogeneity.[8][9] | - Provides a snapshot of the entire ADC molecule. - Preserves non-covalent interactions. | - Requires specialized instrumentation and expertise.[8] - May have lower resolution for highly heterogeneous ADCs. |
| Peptide Mapping | Analyzes peptides generated by enzymatic digestion of the ADC. | - Identification of conjugation sites.[10][11][12] - Confirmation of antibody sequence. - Characterization of post-translational modifications. | - Provides site-specific information.[10][11] - High sensitivity and specificity. | - Complex sample preparation.[12] - Data analysis can be challenging. |
This protocol outlines the general steps for intact mass analysis of an ADC using liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation: Desalt the ADC sample using a suitable method (e.g., size exclusion chromatography or buffer exchange) into a volatile buffer system (e.g., ammonium acetate).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
LC Separation:
-
Column: A reversed-phase or size-exclusion column suitable for protein analysis.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of formic acid.
-
-
MS Analysis:
-
Acquire mass spectra in the positive ion mode over a mass range appropriate for the ADC (e.g., m/z 1000-5000).
-
Use a gentle source condition to minimize fragmentation.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR from the relative abundances of the different drug-loaded forms.
-
Functional Characterization: Assessing Biological Activity
Beyond structural integrity, it is crucial to evaluate the functional activity of ADCs, including their ability to bind to the target antigen, internalize into cancer cells, and exert their cytotoxic effect.
Cell-Based Assays
Cell-based assays are essential for determining the potency and mechanism of action of ADCs in a biologically relevant context.
Table 3: Comparison of Cell-Based Assays for ADC Characterization
| Assay | Principle | Key Applications | Advantages | Limitations |
| Binding Assay (e.g., ELISA, Flow Cytometry) | Measures the binding affinity of the ADC to its target antigen on the surface of cancer cells. | - Confirmation of target engagement. - Assessment of antibody functionality post-conjugation. | - Provides quantitative data on binding affinity. - Can be high-throughput. | - Does not directly measure cytotoxic activity. |
| Internalization Assay | Tracks the uptake of the ADC into target cells. | - Evaluation of the efficiency of ADC internalization. | - Provides insights into the mechanism of action. - Can be visualized using microscopy. | - Can be complex to set up and quantify. |
| Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | Measures the ability of the ADC to kill target cancer cells.[13][14][15] | - Determination of ADC potency (e.g., IC50 value).[16] - Assessment of specific and non-specific killing. | - Directly measures the desired biological effect. - Can be adapted for high-throughput screening. | - Can be influenced by cell line variability. - Does not provide information on the mechanism of cell death. |
This protocol describes a general method for assessing the in vitro cytotoxicity of an ADC.
-
Cell Culture: Culture a target cancer cell line that expresses the antigen recognized by the ADC's antibody component.
-
Assay Setup:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a relevant control (e.g., unconjugated antibody).
-
-
Treatment:
-
Remove the culture medium and add the ADC dilutions to the cells.
-
Incubate the plate for a specific period (e.g., 72 hours) under standard cell culture conditions.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells.
-
Plot the data and determine the half-maximal inhibitory concentration (IC50) value.
-
Visualizing Key Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
ADC Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of an Antibody-Drug Conjugate.
Caption: A typical workflow for ADC characterization.
Signaling Pathway of MMAE
Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used as a payload in ADCs.[17][18][19] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[17][19][20]
Caption: Mechanism of action of an MMAE-containing ADC.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 18. adcreview.com [adcreview.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Monomethyl auristatin E (MMAE) | antimitotic/antitubulin agent | CAS 474645-27-7 | Buy Monomethyl auristatin E (MMAE) from Supplier InvivoChem [invivochem.com]
In Vitro Stability of Gly-Gly-Gly-PEG2-azide Conjugates: A Comparative Guide
For researchers and drug development professionals, the stability of the linker in a bioconjugate is a critical parameter that can significantly impact the interpretation of in vitro studies and the ultimate success of a therapeutic candidate. This guide provides a comparative overview of the in vitro stability of Gly-Gly-Gly-PEG2-azide conjugates, placing it in context with other commonly used linkers.
Comparative Stability of Peptide Linkers
The in vitro stability of a linker is primarily influenced by its susceptibility to enzymatic and hydrolytic degradation. The following table summarizes the stability characteristics of the Gly-Gly-Gly (GGG) linker and other common peptide linkers.
| Linker Type | Peptide Sequence | Primary Cleavage Mechanism | In Vitro Stability Profile | Key Considerations |
| Tri-glycine | Gly-Gly-Gly | Generally considered non-cleavable by specific proteases | High . The Gly-Gly-Gly sequence is not a recognized cleavage site for many common proteases, such as cathepsin B. Its inherent flexibility and hydrophilicity contribute to its stability in aqueous environments. The addition of a PEG2 moiety is expected to further enhance stability through steric hindrance. | Ideal for applications requiring a stable linkage to track the conjugate or deliver a payload without premature release. |
| Valine-Citrulline | Val-Cit | Enzymatic (Cathepsin B) | Conditionally Stable . Stable in human plasma but can be susceptible to cleavage in mouse plasma by carboxylesterase 1c.[1][2] It is designed to be cleaved within the lysosomal compartment where cathepsin B is active. | Commonly used in antibody-drug conjugates (ADCs) for targeted drug release in cancer cells. Preclinical studies in mice may require careful interpretation due to linker instability. |
| Valine-Alanine | Val-Ala | Enzymatic (Cathepsin B) | Conditionally Stable . Similar to Val-Cit, it is cleaved by cathepsin B and is generally stable in human plasma. | Offers an alternative to Val-Cit with potentially different cleavage kinetics. |
| Phenylalanine-Lysine | Phe-Lys | Enzymatic (Cathepsin B) | Conditionally Stable . Cleaved by cathepsin B. | Another dipeptide linker option for targeted release strategies. |
| Gly-Phe-Leu-Gly | GFLG | Enzymatic (Cathepsin B) | Conditionally Stable . This tetrapeptide is a known substrate for cathepsin B. | The longer peptide sequence may offer different enzymatic recognition and cleavage kinetics compared to dipeptide linkers. |
The Role of PEG2 and Azide Moieties
The PEG2 (polyethylene glycol) component of the this compound linker plays a crucial role in its overall performance. PEGylation is a well-established method to enhance the stability of peptides and proteins. The short PEG2 spacer in this linker is expected to:
-
Increase Hydrophilicity: Improving solubility and reducing aggregation of the conjugate.
-
Provide Steric Hindrance: Shielding the peptide backbone from proteolytic enzymes, thereby increasing its stability in biological fluids.
The azide group is a bioorthogonal handle used for "click chemistry" conjugation, typically with an alkyne-modified molecule. The azide group itself is highly stable under a wide range of aqueous conditions, pH, and temperatures typically used in in vitro assays. It does not participate in common biological reactions, ensuring that the conjugation site remains intact during the experiment.
Experimental Protocol: In Vitro Plasma Stability Assay
This section provides a detailed methodology for assessing the in vitro stability of a this compound conjugate in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the rate of degradation of a test conjugate in plasma over time.
Materials:
-
Test conjugate (e.g., a peptide or small molecule conjugated via this compound)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-related compound for normalization)
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the test conjugate in an appropriate solvent (e.g., DMSO or water) at a high concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard.
-
-
Incubation:
-
Thaw the plasma at 37°C.
-
Spike the test conjugate into the plasma to a final concentration of, for example, 10 µM.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
-
Sample Quenching and Protein Precipitation:
-
Immediately add the plasma aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with 0.1% TFA and the internal standard). A typical ratio is 3 volumes of quenching solution to 1 volume of plasma.
-
Vortex the mixture vigorously to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Sample Analysis by LC-MS:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Inject an appropriate volume of the supernatant onto the LC-MS system.
-
The LC method should be optimized to separate the intact conjugate from any potential degradation products.
-
The mass spectrometer should be set to monitor the mass-to-charge ratio (m/z) of the intact conjugate and the internal standard.
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate and the internal standard at each time point.
-
Calculate the ratio of the conjugate peak area to the internal standard peak area.
-
Plot the percentage of the remaining intact conjugate (normalized to the t=0 time point) against time.
-
From this plot, the half-life (t½) of the conjugate in plasma can be determined.
-
Visualizations
Caption: Workflow for assessing the in vitro plasma stability of conjugates.
Caption: Stable vs. enzymatically cleavable linkers.
References
In Vivo Performance of Gly-Gly-Gly-PEG2-Azide Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and the choice of linker technology is critical to their success. This guide provides a comparative analysis of the in vivo performance of ADCs based on the Gly-Gly-Gly-PEG2-azide linker, benchmarked against other common linker strategies. The information presented is synthesized from publicly available data and is intended to guide researchers in the selection of appropriate linker technologies for their ADC development programs.
Overview of this compound Linker
The this compound linker is a type of cleavable linker that incorporates a tripeptide motif (Gly-Gly-Gly), a polyethylene glycol (PEG) spacer, and an azide group for conjugation. The tri-glycine sequence is designed to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. The PEG spacer enhances hydrophilicity, which can improve the pharmacokinetic profile of the ADC and reduce aggregation. The terminal azide group allows for bioorthogonal conjugation to a modified antibody via "click chemistry," enabling precise control over the drug-to-antibody ratio (DAR).
In Vivo Performance Comparison
While direct head-to-head in vivo comparative studies for the this compound linker are not extensively available in the public domain, we can infer its performance characteristics based on data from ADCs employing similar peptide-based cleavable linkers. The following tables summarize key performance indicators and compare them with other prevalent linker technologies.
Table 1: Comparative In Vivo Efficacy of ADC Linker Technologies
| Linker Type | Representative Example(s) | Anticipated Efficacy of this compound | Rationale & Supporting Data Insights |
| Peptide Cleavable | Val-Cit, Phe-Lys | High | Peptide linkers like Val-Cit have demonstrated significant efficacy in vivo.[1] The Gly-Gly-Gly motif is also designed for efficient cleavage by lysosomal proteases, leading to effective payload release within the target tumor cell. |
| Hydrazone (pH-sensitive) | Moderate to High | Hydrazone linkers show efficacy but can be prone to earlier, non-specific drug release in the acidic tumor microenvironment, which may affect the therapeutic index. | |
| Disulfide | Moderate | Disulfide linkers are cleaved in the reducing environment of the cell. Their stability in circulation can be variable, potentially leading to premature drug release and lower efficacy compared to more stable linkers.[1] | |
| Non-Cleavable | SMCC | Lower (in some contexts) | Non-cleavable linkers rely on the complete degradation of the antibody to release the payload. This can result in lower bystander killing effect and may be less effective against heterogeneous tumors. |
Table 2: Comparative In Vivo Safety and Pharmacokinetics
| Linker Type | Representative Example(s) | Anticipated Profile of this compound | Rationale & Supporting Data Insights |
| Peptide Cleavable | Val-Cit, Phe-Lys | Good Stability, Potential for Off-Target Toxicity | Peptide linkers generally exhibit good stability in circulation.[1] The PEG spacer in the this compound linker is expected to improve pharmacokinetics. However, off-target toxicity can occur if the linker is cleaved prematurely in healthy tissues. |
| Hydrazone (pH-sensitive) | Variable Stability, Potential for Off-Target Toxicity | Hydrazone linkers can have shorter half-lives in circulation due to pH-dependent hydrolysis, which may lead to increased off-target toxicity. | |
| Disulfide | Lower Stability, Higher Potential for Off-Target Toxicity | Disulfide linkers are generally less stable in plasma compared to peptide linkers, which can result in significant off-target toxicity.[1] | |
| Non-Cleavable | SMCC | High Stability, Generally Lower Off-Target Toxicity | Non-cleavable linkers are highly stable in circulation, leading to a more favorable safety profile with less off-target toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC performance in vivo. Below are generalized protocols for key experiments.
Murine Xenograft Tumor Model for Efficacy Assessment
-
Cell Line Selection: Choose a cancer cell line that expresses the target antigen for the ADC's monoclonal antibody.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (Length x Width²) / 2).
-
Dosing: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer the ADC, a control antibody, and vehicle control intravenously (IV) via the tail vein. Dosing regimens can be single or multiple doses.
-
Efficacy Endpoints: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health. The primary efficacy endpoint is often tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate TGI as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.
Pharmacokinetic (PK) and Linker Stability Analysis
-
Animal Model: Use appropriate rodent or non-human primate models.
-
Dosing: Administer a single IV dose of the ADC.
-
Sample Collection: Collect blood samples at various time points post-administration. Process the blood to obtain plasma or serum.
-
Analytical Methods:
-
Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the total antibody concentration (conjugated and unconjugated).
-
Conjugated ADC: Employ techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the intact ADC and determine the drug-to-antibody ratio (DAR) over time.
-
Free Payload: Use LC-MS/MS to quantify the concentration of the released cytotoxic payload in circulation.
-
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) for the total antibody, conjugated ADC, and free payload. A longer half-life of the conjugated ADC and low levels of free payload in circulation indicate good linker stability.[2]
Toxicity Assessment
-
Animal Model: Typically performed in rodents (e.g., Sprague-Dawley rats) and/or non-human primates.
-
Dosing: Administer the ADC at various dose levels, including a maximum tolerated dose (MTD).
-
Monitoring: Observe animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: Collect blood samples at different time points to analyze hematological parameters (e.g., complete blood count) and clinical chemistry markers for organ function (e.g., liver and kidney function tests).
-
Histopathology: At the end of the study, perform a full necropsy and collect major organs and tissues for histopathological examination to identify any treatment-related microscopic changes.
Visualizations
ADC Mechanism of Action
Caption: Generalized mechanism of action for a cleavable linker ADC.
Experimental Workflow for In Vivo Efficacy Study
Caption: Standard workflow for an in vivo ADC efficacy study.
Logical Relationship of Linker Properties
Caption: Relationship between linker components and in vivo performance.
References
Biodistribution studies of molecules with Gly-Gly-Gly-PEG2-azide
Comparison of Linker Technologies in Biodistribution
The choice of a linker in a drug conjugate, radiopharmaceutical, or molecular probe is critical as it significantly impacts the agent's solubility, stability, and pharmacokinetic profile. The linker's structure dictates how the molecule interacts with biological systems, influencing its circulation time, organ accumulation, and clearance rate.
Here, we compare two types of linkers to provide a framework for understanding how a hypothetical Gly-Gly-Gly-PEG2-azide linker might perform:
-
Short Peptide Linkers (e.g., Gly-Phe-Lys): These linkers can be designed to be cleaved by specific enzymes in the body. This feature can be exploited to reduce the accumulation of radioactivity in non-target organs, such as the kidneys, which is a common challenge for radiolabeled peptides and small molecules.
-
Long-Circulation Linkers: These are designed to prolong the half-life of a molecule in the bloodstream, often incorporating components like polyethylene glycol (PEG) and albumin-binding moieties. This extended circulation can lead to higher accumulation in target tissues, such as tumors, over time.
Quantitative Biodistribution Data
The following table summarizes the biodistribution data from a study on a long-term tumor-targeting peptide, ¹¹¹In-DOTA-EB-cRGDfK, which utilizes a linker designed for extended circulation. This serves as an example of the type of data generated in such studies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 2 h | 24 h | 48 h | 72 h | 96 h |
| Blood | 6.5 ± 0.9 | 3.9 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Liver | 3.1 ± 0.4 | 5.2 ± 0.7 | 5.8 ± 0.8 | 5.5 ± 0.7 | 4.9 ± 0.6 |
| Spleen | 2.8 ± 0.4 | 10.5 ± 1.5 | 12.9 ± 2.8 | 11.8 ± 1.6 | 10.5 ± 1.4 |
| Kidney | 10.2 ± 1.4 | 14.4 ± 0.4 | 12.5 ± 1.7 | 10.8 ± 1.5 | 9.2 ± 1.2 |
| Muscle | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Tumor | 15.8 ± 2.2 | 27.1 ± 2.7 | 25.4 ± 3.5 | 22.1 ± 3.0 | 18.6 ± 2.0 |
Data is presented as mean ± standard deviation.
In contrast, studies on linkers like Gly-Phe-Lys are designed to show a more rapid reduction in kidney radioactivity over time, a desirable trait for therapeutic applications to minimize renal toxicity.[1]
Experimental Protocols
A typical experimental protocol for an in vivo biodistribution study of a radiolabeled molecule involves the following steps:
1. Animal Model:
-
Species/Strain: Athymic nude mice are commonly used, particularly for studies involving human tumor xenografts.
-
Tumor Model: A human cancer cell line (e.g., U-87 MG glioblastoma) is cultured and then subcutaneously injected into the flank of the mice. The tumors are allowed to grow to a specific size (e.g., 100-200 mm³) before the study begins.
2. Radiolabeling:
-
The molecule of interest is conjugated with a chelator (e.g., DOTA) that can stably bind a radioisotope.
-
The DOTA-conjugated molecule is then incubated with a solution of the radioisotope (e.g., Indium-111) at a specific temperature and pH to allow for radiolabeling.
-
The radiolabeled product is purified to remove any unbound radioisotope.
3. Administration:
-
The radiolabeled molecule is administered to the tumor-bearing mice, typically via intravenous injection (e.g., through the tail vein). The injected dose is carefully measured for each animal.
4. Sample Collection:
-
At various time points post-injection (e.g., 2, 24, 48, 72, and 96 hours), groups of mice are euthanized.
-
A comprehensive set of organs and tissues (e.g., blood, liver, spleen, kidneys, muscle, tumor) are collected, weighed, and placed in tubes for analysis.
5. Radioactivity Measurement:
-
The radioactivity in each collected tissue sample is measured using a gamma counter.
-
Standards of the injected dose are also measured to allow for the calculation of the percentage of the injected dose per gram of tissue (%ID/g).
6. Data Analysis:
-
The %ID/g for each organ at each time point is calculated and reported, often as the mean ± standard deviation for each group of animals.
Visualizations
Below are diagrams illustrating key concepts and workflows related to biodistribution studies.
References
A Comparative Guide to the Spectroscopic Analysis of Gly-Gly-Gly-PEG2-azide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data obtained from the reactions of Gly-Gly-Gly-PEG2-azide with two common classes of reagents: terminal alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strained cyclooctynes (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Understanding the spectroscopic signatures of these reactions is crucial for reaction monitoring, product characterization, and quality control in the development of bioconjugates, including antibody-drug conjugates (ADCs).
Reaction Overview
This compound is a hydrophilic linker containing a terminal azide group, which can undergo highly specific and efficient "click" chemistry reactions.[1] The two primary reaction pathways compared in this guide are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction of the azide with a terminal alkyne, catalyzed by a copper(I) source, to form a 1,4-disubstituted triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which proceeds without the need for a catalyst to form a triazole.[2]
Spectroscopic Comparison
The progress and successful completion of these reactions can be monitored and confirmed using a variety of spectroscopic techniques. The following sections detail the expected changes in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Data Presentation
Table 1: Comparison of Spectroscopic Data for this compound Reactions
| Spectroscopic Technique | This compound (Starting Material) | Product of CuAAC with Propargyl Glycine | Product of SPAAC with DBCO-amine |
| ¹H NMR | Azide adjacent CH₂: ~3.4 ppm | Triazole proton: ~7.5-8.5 ppm | Triazole protons: ~6.5-7.8 ppm |
| Glycine protons: ~3.8-4.0 ppm | Glycine protons: ~3.8-4.1 ppm | Glycine protons: ~3.8-4.1 ppm | |
| PEG protons: ~3.6-3.7 ppm | PEG protons: ~3.6-3.8 ppm | PEG protons: ~3.6-3.8 ppm | |
| ¹³C NMR | Azide adjacent CH₂: ~50 ppm | Triazole carbons: ~120-145 ppm | Triazole carbons: ~122-148 ppm |
| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 346.2 | [M+H]⁺ ≈ 447.2 (with Propargyl Glycine) | [M+H]⁺ ≈ 621.3 (with DBCO-amine) |
| FTIR (cm⁻¹) | Strong azide stretch: ~2100 cm⁻¹ | Absence of azide stretch at ~2100 cm⁻¹ | Absence of azide stretch at ~2100 cm⁻¹ |
| Appearance of triazole ring vibrations | Appearance of triazole ring vibrations |
Note: The exact chemical shifts and m/z values may vary depending on the specific alkyne or cyclooctyne used, the solvent, and the instrument.
Experimental Protocols
General Reaction Conditions
CuAAC Reaction: To a solution of this compound (1 equivalent) and a terminal alkyne (1-1.2 equivalents) in a suitable solvent such as a mixture of water and t-butanol, is added a solution of sodium ascorbate (0.2-0.5 equivalents) followed by copper(II) sulfate pentahydrate (0.1-0.2 equivalents). The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until completion.
SPAAC Reaction: To a solution of this compound (1 equivalent) in a biocompatible buffer like PBS or an organic solvent like DMSO, is added a solution of the DBCO-containing reagent (1-1.2 equivalents). The reaction is typically stirred at room temperature and can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance of the DBCO reagent at around 310 nm.[3]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to identify the disappearance of reactant signals and the appearance of product signals, particularly the characteristic triazole proton and carbon signals.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of formic acid.
-
Infuse the sample into an ESI mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition. For larger PEGylated molecules, deconvolution of the charge state envelope may be necessary.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the starting azide compound.
-
Acquire an FTIR spectrum of the purified reaction product.
-
Compare the two spectra, looking for the disappearance of the strong, sharp azide stretching band around 2100 cm⁻¹ in the product spectrum, which is a clear indication of a successful reaction.
Mandatory Visualizations
Caption: Reaction pathways for this compound.
Caption: Experimental workflow for reaction and analysis.
Caption: Logical relationship of spectroscopic data to product confirmation.
References
Safety Operating Guide
Proper Disposal of Gly-Gly-Gly-PEG2-azide: A Step-by-Step Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Gly-Gly-Gly-PEG2-azide. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The primary hazard associated with this compound is its azide functional group, which is a potent toxicant and can be explosive under certain conditions. The recommended procedure involves the chemical neutralization of the azide to a more stable amine derivative prior to disposal.
Safety First: Understanding the Hazards
This compound, as an organic azide, presents several potential hazards. It is crucial to handle this compound with care, adhering to the following precautions:
-
Avoid Shock and Friction: Do not grind, scratch, or subject the compound to strong agitation.
-
Heat and Light Sensitivity: Store in a cool, dark place away from heat sources.
-
Incompatible Materials: Keep separate from acids, heavy metals, and halogenated solvents. Contact with acids can generate highly toxic and explosive hydrazoic acid.[1] Reaction with heavy metals can form dangerously explosive metal azides.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Carbon-to-Nitrogen (C/N) Ratio Stability | A C/N ratio of less than 3 may indicate increased instability. | [2] |
| Maximum Concentration for Storage | For azides with a C/N ratio between 1 and 3, storage as a solution should not exceed 1 M. | [1][3] |
| Maximum Quantity for Synthesis/Isolation | For azides with a C/N ratio between 1 and 3, experiments should be limited to less than 5 grams. | [4] |
Experimental Protocol: Chemical Neutralization of this compound via Staudinger Reduction
The recommended method for neutralizing the azide functionality is the Staudinger reduction, which converts the azide to a stable amine using triphenylphosphine. This is a mild and effective reaction suitable for a laboratory setting.
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
Water (H₂O)
-
A suitable reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dissolution: If the this compound waste is not already in solution, dissolve it in a minimal amount of water.
-
Addition of Triphenylphosphine: For each mole of the azide, add a slight excess (approximately 1.1 to 1.2 molar equivalents) of triphenylphosphine. The reaction involves the formation of an iminophosphorane intermediate.[5][6]
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas, which is a sign of the reaction proceeding.
-
Hydrolysis: After the initial reaction (indicated by the cessation of gas evolution or after stirring for a few hours), ensure an excess of water is present to hydrolyze the iminophosphorane intermediate to the corresponding amine and triphenylphosphine oxide.[5]
-
Verification (Optional but Recommended): For verification of reaction completion, Thin Layer Chromatography (TLC) can be used to check for the disappearance of the starting azide material.
-
Disposal of the Final Mixture: The resulting solution, containing the amine product and triphenylphosphine oxide, is now ready for disposal as hazardous chemical waste. It should be collected in a clearly labeled waste container. Do not mix with other waste streams.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Waste Management
The neutralized solution, containing the significantly less hazardous amine, should be collected in a designated hazardous waste container. The container must be clearly labeled with its full chemical contents to ensure proper handling by your institution's environmental health and safety (EHS) department. The polyethylene glycol (PEG) component of the molecule is generally considered to be of low toxicity and is not regulated as a hazardous waste.[7]
By following these procedures, researchers and laboratory personnel can safely manage and dispose of this compound, minimizing risks and ensuring compliance with safety regulations.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. uvic.ca [uvic.ca]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction [organic-chemistry.org]
- 7. media.laballey.com [media.laballey.com]
Personal protective equipment for handling Gly-Gly-Gly-PEG2-azide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of Gly-Gly-Gly-PEG2-azide, a molecule combining a peptide component, a PEG linker, and a reactive azide group. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from the azide functional group. Organic azides can be energetic and potentially explosive, particularly those with a low carbon-to-nitrogen ratio.[1][2] They are also acutely toxic.[2][3] The peptide and PEG components are generally considered low hazard. Therefore, all handling procedures must prioritize mitigation of the risks posed by the azide moiety.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personal safety.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Safety Goggles | Must be worn at all times when handling the solid or solutions. A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[3][4] |
| Hand Protection | Double Nitrile Gloves | Wear double-layered nitrile gloves. For handling concentrations greater than 5%, a utility-grade nitrile glove over an exam-style glove is recommended.[3] Change gloves frequently and immediately after any contamination.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is essential. Ensure it is fully buttoned. For situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3][5][6] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet.[5] |
Engineering Controls and Laboratory Setup
Proper laboratory setup is the first line of defense in safely handling this compound.
| Control | Description |
| Fume Hood | All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][6][7] |
| Blast Shield | For any reactions involving heating or potential for rapid decomposition, a blast shield must be placed between the user and the apparatus within the fume hood.[7][8] |
| Work Surface | Line the work surface with absorbent paper to contain any potential spills.[6] |
| Spatulas and Utensils | Crucially, do not use metal spatulas or other metal instruments. [6][7] Metal azides can form, which are highly shock-sensitive and explosive. Use plastic or ceramic spatulas.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Methodology:
-
Preparation :
-
Put on all required PPE as detailed in the table above.[5]
-
Prepare the chemical fume hood, ensuring the sash is as low as possible while allowing for comfortable work.[7]
-
Lay down absorbent paper on the work surface.[6]
-
Gather all necessary equipment, ensuring that any tools that will contact the azide are made of plastic or ceramic.[6]
-
-
Weighing the Compound :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Carefully open the vial inside the fume hood.
-
Using a plastic or ceramic spatula, weigh the desired amount of the solid into a clean, tared container. Avoid creating dust.
-
-
Dissolution :
-
Add the appropriate solvent to the vessel containing the weighed solid.
-
Gently swirl the container to dissolve the compound. Avoid vigorous shaking to minimize aerosol formation.[5]
-
-
Aliquoting and Storage :
-
If not for immediate use, it is highly recommended to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[5]
-
Clearly label all aliquots with the chemical name, concentration, date, and appropriate hazard symbols.[5]
-
Store lyophilized peptides at -20°C for long-term stability.[5] Reconstituted peptides in solution should be stored refrigerated for short-term use or frozen for longer periods.[5] Store away from acids and incompatible materials.[8]
-
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, absorbent paper, empty vials) must be collected in a dedicated, clearly labeled hazardous waste container for azide waste.[1][6] |
| Liquid Waste | Under no circumstances should azide solutions be poured down the drain. [8] Reaction with lead or copper pipes can form highly explosive metal azides.[8] Collect all aqueous and organic solutions containing this compound in a dedicated, labeled hazardous waste container. Keep this waste stream separate from acidic waste.[1] |
| Deactivation (for dilute solutions <5%) | For dilute solutions, deactivation can be performed by trained personnel in a fume hood. This involves the slow addition of a 20% aqueous solution of sodium nitrite, followed by the gradual addition of a 20% aqueous solution of sulfuric acid until the solution is acidic.[8] This process generates nitrogen oxides and must be performed with extreme caution.[8] The order of addition is critical to prevent the formation of toxic and explosive hydrazoic acid.[8] The resulting solution should still be disposed of as hazardous waste.[8] |
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work. Always consult your institution's specific safety guidelines and the Safety Data Sheet for any chemical before beginning work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
